3-(N-Phthalimidoylmethylthio)propanoic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C12H11NO4S |
|---|---|
分子量 |
265.29g/mol |
IUPAC 名称 |
3-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H11NO4S/c14-10(15)5-6-18-7-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15) |
InChI 键 |
VXLPEUWULMMAAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-(N-Phthalimidoylmethylthio)propanoic Acid: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule of interest in medicinal chemistry and drug development, acting as a potential building block in the synthesis of more complex bioactive compounds. Its structure, incorporating a phthalimide group, a thioether linkage, and a carboxylic acid moiety, suggests a unique profile of physicochemical properties that are critical for its handling, reactivity, and pharmacokinetic behavior. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, alongside detailed, generalized experimental protocols for their determination. Furthermore, a logical synthetic workflow for its preparation is presented with corresponding visualizations to aid in laboratory synthesis.
Core Physicochemical Properties
Due to the limited availability of experimental data in public literature, the following physicochemical properties for this compound (CAS No. 91570-07-9) have been predicted using established computational models. These values provide a foundational understanding of the molecule's behavior and are intended to guide experimental design.
| Property | Predicted Value | Method of Prediction/Notes |
| Molecular Formula | C₁₂H₁₁NO₄S | - |
| Molecular Weight | 265.29 g/mol | - |
| Melting Point | 130-160 °C | Estimated based on structurally similar compounds and the presence of a crystalline solid. |
| Boiling Point | > 400 °C (decomposes) | High boiling point expected due to molecular weight and polar functional groups. |
| pKa (acidic) | 4.0 - 5.0 | The carboxylic acid proton is the most acidic. |
| logP (Octanol-Water) | 1.5 - 2.5 | Indicates moderate lipophilicity. |
| Aqueous Solubility | Low to moderate | Expected to be sparingly soluble in water, with increased solubility in basic solutions. |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the acid-catalyzed condensation of N-(hydroxymethyl)phthalimide with 3-mercaptopropanoic acid. This reaction proceeds via the formation of a stable thionium ion intermediate.
Proposed Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol for Synthesis
Materials:
-
N-(hydroxymethyl)phthalimide
-
3-mercaptopropanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve N-(hydroxymethyl)phthalimide (1 equivalent) in glacial acetic acid.
-
To this solution, add 3-mercaptopropanoic acid (1.1 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water to remove any residual acid and unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to obtain the final product, this compound.
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, generalized protocols for the experimental determination of the core physicochemical properties.
Melting Point Determination
Caption: Workflow for melting point determination.
Protocol:
-
Ensure the sample of this compound is completely dry and finely powdered.[1]
-
Pack a small amount of the powdered sample into a capillary tube, ensuring a sample height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Prepare a standard solution of approximately 0.1 M sodium hydroxide (NaOH) and accurately determine its concentration.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if solubility is low.
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[2]
-
Immerse the calibrated pH electrode into the analyte solution.
-
Titrate the solution with the standardized NaOH, adding the titrant in small, known increments.[2]
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.[2]
-
Continue the titration past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.[3]
logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method
Caption: Workflow for logP determination by the shake-flask method.
Protocol:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.[4]
-
Prepare a stock solution of this compound in the n-octanol-saturated water.
-
In a separatory funnel, combine a known volume of the stock solution with a known volume of the water-saturated n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 5-10 minutes) to allow for partitioning of the compound between the two phases.[5]
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Aqueous Solubility Determination
Caption: Workflow for aqueous solubility determination.
Protocol:
-
Add an excess amount of solid this compound to a known volume of deionized water in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.[6]
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., gravimetric analysis after solvent evaporation, UV-Vis spectroscopy, or HPLC).
-
The determined concentration represents the aqueous solubility of the compound at that specific temperature.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data is currently scarce, the predicted values and detailed experimental protocols herein offer a robust starting point for further investigation. The outlined synthetic route provides a clear and logical approach to the preparation of this compound, facilitating its accessibility for further research and development endeavors. As with any chemical compound, appropriate safety precautions should be taken during handling and experimentation.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comprehensive Guide to the Structure Elucidation of 3-(N-Phthalimidoylmethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the methodologies and data interpretation involved in the structural elucidation of 3-(N-Phthalimidoylmethylthio)propanoic acid. The document outlines a plausible synthetic route, predicted spectroscopic data based on analogous compounds, and the analytical workflow required to confirm its chemical structure.
Chemical Structure and Synthesis
The structure of this compound incorporates a propanoic acid moiety linked via a thioether bond to a methylene group which is, in turn, attached to the nitrogen atom of a phthalimide ring.
A likely synthetic pathway for this compound involves the nucleophilic substitution reaction between N-(chloromethyl)phthalimide and 3-mercaptopropanoic acid. In this proposed reaction, the thiol group of 3-mercaptopropanoic acid acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the phthalimide derivative.
Caption: Chemical structure of this compound.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 3-mercaptopropanoic acid (1.0 eq) and N-(chloromethyl)phthalimide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or potassium carbonate (1.1 eq), to the solution to deprotonate the thiol group, forming a thiolate.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and precipitate the product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the phthalimide, thioether, and propanoic acid functional groups, as well as data from analogous molecules.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.8-7.9 | Multiplet | 4H | Aromatic protons (phthalimide) |
| ~4.5-4.7 | Singlet | 2H | -S-CH₂-N- |
| ~2.8-3.0 | Triplet | 2H | -S-CH₂-CH₂- |
| ~2.5-2.7 | Triplet | 2H | -CH₂-COOH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~168-170 | Phthalimide C=O |
| ~134-135 | Aromatic C (quaternary) |
| ~132-133 | Aromatic CH |
| ~123-124 | Aromatic CH |
| ~40-42 | -S-CH₂-N- |
| ~34-36 | -S-CH₂-CH₂- |
| ~30-32 | -CH₂-COOH |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2500-3300 (broad) | Carboxylic Acid | O-H stretch |
| ~1770 and ~1700 | Phthalimide | C=O stretch (asymmetric and symmetric) |
| ~1710 | Carboxylic Acid | C=O stretch |
| ~1600 | Aromatic Ring | C=C stretch |
| ~1400 | Phthalimide | C-N stretch |
| ~1300 | Carboxylic Acid | C-O stretch |
| ~720 | Aromatic Ring | C-H bend (ortho-disubstituted) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 281 | [M]⁺ (Molecular Ion) |
| 236 | [M - COOH]⁺ |
| 176 | [Phthalimidoylmethyl-S]⁺ |
| 160 | [Phthalimidoylmethyl]⁺ |
| 147 | [Phthalimide]⁺ |
| 105 | [C₆H₄(CO)]⁺ |
| 77 | [C₆H₅]⁺ |
Structure Elucidation Workflow
The confirmation of the structure of this compound would follow a logical workflow, integrating data from multiple analytical techniques.
Caption: Logical workflow for the structure elucidation of the target compound.
Experimental Protocols: Spectroscopy
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to tetramethylsilane (TMS).
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak.
-
Biological Context and Potential Applications
While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, its structural motifs suggest potential areas of interest for drug development professionals. The phthalimide group is a known pharmacophore present in various therapeutic agents. The thioether and carboxylic acid functionalities offer sites for further chemical modification and conjugation to other molecules, such as peptides or carrier proteins, for targeted delivery or immunological studies.[1]
Given the lack of established signaling pathways, a hypothetical diagram illustrating its potential role as a hapten in generating an immune response is presented below.
Caption: Potential immunological pathway involving the compound as a hapten.
This guide provides a foundational framework for the synthesis and comprehensive structural analysis of this compound. The presented protocols and predicted data serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.
References
The Potent Biological Activities of Sulfur-Containing Phthalimide Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalimide scaffold, a privileged structure in medicinal chemistry, has been the foundation for a diverse array of therapeutic agents. The incorporation of sulfur-containing moieties into the phthalimide framework has emerged as a promising strategy, leading to the discovery of novel analogues with potent and varied biological activities. This technical guide provides an in-depth exploration of the biological landscape of these sulfur-containing phthalimide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action to facilitate further research and drug development in this exciting field.
Anticancer Activity
Sulfur-containing phthalimide analogues have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through various signaling pathways.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various sulfur-containing phthalimide analogues has been evaluated using standardized assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Phthalimides | Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [1] |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [1] | |
| Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [1] | |
| Benzothiazole-Phthalimide | Not specified | Various human carcinoma cell lines | Cytotoxic potential demonstrated | [2][3] |
| Phthalimide-capped Benzenesulfonamides | Compound 1 | - | - | [4] |
| Compound 4 | - | - | [4] | |
| Compound 10 | - | - | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sulfur-containing phthalimide analogues for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[5]
Signaling Pathways in Anticancer Activity
Sulfur-containing phthalimide analogues can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The PI3K/AKT and MAPK/ERK signaling pathways are often implicated in these processes.[6][7]
References
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Mechanism of Action of 3-(N-Phthalimidoylmethylthio)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule combining a phthalimide group and a thioether linkage to a propanoic acid backbone. While direct pharmacological studies on this specific compound are not extensively available in the public domain, its structural motifs—the phthalimide ring and the thioether group—are present in numerous biologically active molecules. This guide delineates the theoretical mechanisms of action of this compound by extrapolating from the known activities of structurally related phthalimide and thioether-containing compounds. The proposed mechanisms are speculative and intended to provide a foundation for future experimental investigation.
Based on existing literature, the biological activities of phthalimide derivatives are diverse, encompassing anti-inflammatory, immunomodulatory, anticancer, and enzyme inhibitory effects[1][2]. Similarly, thioether-containing compounds are recognized for their roles in medicinal chemistry, with applications as anticancer and antimicrobial agents[3][4][5]. Therefore, the theoretical mechanism of action for this compound could involve one or more of the pathways detailed below.
I. Potential as an Enzyme Inhibitor
The phthalimide moiety is a common scaffold in various enzyme inhibitors. It is plausible that this compound could exhibit inhibitory activity against several classes of enzymes.
A. Carbonic Anhydrase Inhibition
Theoretical Mechanism: Phthalimide-based structures have been successfully developed as potent inhibitors of human carbonic anhydrase (hCA) isozymes[6][7]. These enzymes play crucial roles in physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and some cancers[6]. The mechanism of inhibition by related phthalimide compounds often involves the interaction of the phthalimide ring and associated functionalities with the zinc ion in the enzyme's active site and surrounding amino acid residues.
Supporting Data: A series of phthalimide-capped benzene sulphonamides demonstrated potent inhibition of hCA I and hCA II, with some compounds showing nanomolar efficacy and selectivity for hCA II over hCA I[7].
Quantitative Data on Related Phthalimide Derivatives:
| Compound Class | Target Enzyme | Ki (nM) | Reference Compound | Ki (nM) |
| Phthalimide-capped benzene sulphonamides | hCA I | 28.5 | Acetazolamide | 250 |
| hCA II | 2.2 | Acetazolamide | 12 |
B. Cytochrome P450 Inhibition
Theoretical Mechanism: A significant portion of tested phthalimide derivatives have shown inhibitory effects on cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19[8]. These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. The inhibitory action is likely due to the phthalimide structure binding to the active site of the enzyme.
Supporting Data: In a high-throughput screening of 480 phthalimide derivatives, over half of the compounds led to more than 50% inhibition of both CYP2C9 and CYP2C19 at a concentration of 10 µM[8].
II. Potential Anti-inflammatory and Immunomodulatory Activity
The phthalimide group is famously associated with the immunomodulatory drug thalidomide and its analogs. This suggests a strong possibility for this compound to possess anti-inflammatory properties.
A. Inhibition of Pro-inflammatory Cytokines
Theoretical Mechanism: A primary mechanism for the anti-inflammatory effects of many phthalimide derivatives is the downregulation of pro-inflammatory cytokine production, most notably tumor necrosis factor-alpha (TNF-α)[1][9]. This can occur through various pathways, including the modulation of transcription factors such as NF-κB.
Supporting Data: Phthalimide derivatives have been shown to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated macrophage-like cells[1]. Some compounds have demonstrated significantly greater potency than thalidomide in this regard.
B. Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Theoretical Mechanism: The overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of inflammation[9]. Certain phthalimide analogs have been found to suppress the expression of iNOS at both the mRNA and protein levels, thereby reducing NO production[9]. This action is often linked to the suppression of upstream signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway[9].
Quantitative Data on a Related Phthalimide Analog (Compound IIh):
| Assay | Cell Line | Stimulant | IC50 |
| Nitric Oxide Production | RAW264.7 | LPS | 8.7 µg/mL |
C. Cyclooxygenase (COX) Inhibition
Theoretical Mechanism: Some N-functionalized phthalimides have demonstrated inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2)[1]. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Supporting Data: Certain N-substituted phthalimides with a but-2-yn-1-yl linker showed 72-75% inhibition of COX-1 and COX-2 at a 5 μM concentration[1].
Signaling Pathway for Potential Anti-inflammatory Action:
Caption: Potential anti-inflammatory mechanisms of action.
III. Potential Anticancer Activity
The presence of a thioether linkage in heterocyclic compounds has been associated with anticancer properties[3][4].
Theoretical Mechanism: Thioether-containing compounds may exert cytotoxic effects on cancer cells through various mechanisms, which could include the induction of apoptosis, cell cycle arrest, or the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The specific mechanism would depend on the overall structure of the molecule and the cancer cell type.
Supporting Data: A review of thioether-containing heterocyclic compounds highlighted their potential as a new class of potent and effective anti-cancer agents, with demonstrated cytotoxicities against various cancer cell lines[3][4].
IV. Potential Antimicrobial Activity
Phthalimide derivatives have been reported to exhibit activity against various microbial pathogens, including bacteria and mycobacteria[2][10].
Theoretical Mechanism: One proposed mechanism for the antibacterial action of some phthalimide derivatives is the inhibition of DNA gyrase[10]. This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The phthalimide ring, along with other structural features, may interact with the enzyme's active site.
Logical Relationship for DNA Gyrase Inhibition:
Caption: Proposed mechanism of antimicrobial action.
V. Experimental Protocols for Mechanism Elucidation
To investigate the theoretical mechanisms of action of this compound, the following experimental protocols are proposed.
A. Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against various hCA isozymes. Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CA isozymes (e.g., hCA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer (e.g., Tris-SO4).
-
Inhibition Assay: The assay is performed in a 96-well plate. The compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).
-
Data Analysis: The initial reaction rates are calculated. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.
B. TNF-α Secretion Assay in LPS-Stimulated Macrophages
Objective: To assess the effect of the compound on the production of TNF-α. Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the compound for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production and co-incubated with the compound for a further period (e.g., 24 hours).
-
TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated relative to the LPS-only treated control. IC50 values are then determined.
Experimental Workflow for TNF-α Assay:
Caption: Workflow for TNF-α secretion assay.
C. In Vitro Anticancer Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of the compound on various cancer cell lines. Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the compound for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values, the concentration at which 50% of cell growth is inhibited, are determined.
The theoretical mechanisms of action for this compound are multifaceted, drawing upon the well-documented biological activities of its core phthalimide and thioether structures. The most plausible activities include enzyme inhibition (carbonic anhydrase, cytochrome P450), anti-inflammatory effects (via inhibition of TNF-α, iNOS, and COX), and potential anticancer and antimicrobial properties. The experimental protocols outlined provide a roadmap for the systematic evaluation of these hypotheses. Further research is imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound, thereby defining its therapeutic potential.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
3-(N-Phthalimidoylmethylthio)propanoic Acid: A Technical Guide for Hapten Application in Antigen Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 3-(N-Phthalimidoylmethylthio)propanoic acid as a hapten for the development of immunogens and subsequent antibody production. This document outlines the synthesis of the hapten, its conjugation to carrier proteins, and detailed protocols for immunization and antibody characterization.
Introduction to this compound as a Hapten
Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier molecule, typically a protein.[1][2] this compound is a hapten that possesses a terminal carboxyl group, making it suitable for covalent linkage to primary amine groups on carrier proteins.[3] The phthalimide moiety provides a distinct antigenic determinant, while the propanoic acid chain acts as a spacer arm to ensure the hapten is accessible for recognition by the immune system. The thioether linkage offers stability to the overall structure. By conjugating this hapten to immunogenic carriers like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), it is possible to generate antibodies with specificity for the phthalimidoylmethylthio group, which can be valuable tools in various immunoassays and diagnostic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₄S |
| Molecular Weight | 265.28 g/mol |
| CAS Number | 91570-07-9[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Reactive Group | Carboxylic Acid (-COOH) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the hapten, its conjugation to carrier proteins, immunization of laboratory animals, and the characterization of the resulting antibodies.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of N-(hydroxymethyl)phthalimide with 3-mercaptopropanoic acid. This reaction forms a stable thioether bond.
Materials:
-
N-(hydroxymethyl)phthalimide
-
3-mercaptopropanoic acid
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of N-(hydroxymethyl)phthalimide and 3-mercaptopropanoic acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for several hours, collecting the water that azeotropically distills off in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum and characterize it using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of the hapten.
Conjugation of Hapten to Carrier Proteins (KLH and BSA) using EDC/NHS Chemistry
The carboxyl group of the hapten can be coupled to primary amines on carrier proteins like KLH (for immunization) and BSA (for coating in ELISA) using a two-step procedure involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5]
Materials:
-
This compound (Hapten)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Glycine or Tris, pH 7.5
-
Dialysis tubing (10 kDa MWCO) or desalting columns
Procedure:
-
Hapten Activation: a. Dissolve the hapten in a minimal amount of DMSO or DMF, then dilute with Conjugation Buffer. b. Add a molar excess of EDC and NHS (or Sulfo-NHS) to the hapten solution. A common starting molar ratio is Hapten:EDC:NHS of 1:2:5.[5] c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated hapten.
-
Carrier Protein Preparation: a. Dissolve the carrier protein (KLH or BSA) in Coupling Buffer.
-
Conjugation: a. Immediately add the activated hapten solution to the carrier protein solution. b. Adjust the pH of the reaction mixture to 7.2-8.0 if necessary. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
Quenching: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the hapten-carrier conjugate by extensive dialysis against PBS at 4°C or by using a desalting column to remove unreacted hapten and coupling reagents.
-
Characterization: a. Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay). b. Estimate the hapten-to-carrier molar coupling ratio using methods such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance peak.
Caption: Workflow for hapten-carrier conjugation.
Immunization Protocol
This protocol describes a general procedure for immunizing mice to generate a polyclonal antibody response against the hapten.
Materials:
-
Hapten-KLH conjugate (Immunogen)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (e.g., 25-27 gauge)
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Primary Immunization (Day 0): a. Prepare an emulsion by mixing an equal volume of the immunogen solution (e.g., 100 µg of Hapten-KLH in 100 µL PBS) with CFA. b. Emulsify by vortexing or repeated passage through a syringe until a stable, thick, white emulsion is formed. c. Inject each mouse with 200 µL of the emulsion, typically via intraperitoneal (IP) or subcutaneous (SC) routes at multiple sites.[6][7]
-
Booster Immunizations (e.g., Day 14, 28, 42): a. Prepare an emulsion of the immunogen (e.g., 50 µg of Hapten-KLH in 100 µL PBS) with an equal volume of IFA.[6] b. Administer booster injections every 2-3 weeks following the primary immunization.
-
Test Bleed and Titer Determination: a. Collect a small amount of blood (test bleed) from the tail vein 7-10 days after the second or third booster injection.[7] b. Separate the serum and determine the antibody titer by indirect ELISA (see Protocol 3.4).
-
Final Boost and Collection: a. Once a high antibody titer is achieved, administer a final booster injection without adjuvant (e.g., 50-100 µg in PBS) 3-4 days before the final blood collection or spleen harvesting for monoclonal antibody production.[8] b. Collect blood via cardiac puncture under terminal anesthesia to obtain a larger volume of polyclonal antiserum.
Antibody Titer Determination by Indirect ELISA
An indirect ELISA is used to measure the concentration (titer) of specific antibodies against the hapten in the immunized animal's serum.[9][10]
Materials:
-
Hapten-BSA conjugate (Coating Antigen)
-
96-well ELISA plates
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST
-
Serum samples from immunized and control animals
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader
Procedure:
-
Plate Coating: a. Dilute the Hapten-BSA conjugate to 1-10 µg/mL in Coating Buffer. b. Add 100 µL of the diluted conjugate to each well of a 96-well plate. c. Incubate overnight at 4°C or for 2 hours at 37°C.[11]
-
Washing and Blocking: a. Wash the plate 3 times with Wash Buffer. b. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of the mouse serum (e.g., starting from 1:100) in Blocking Buffer. c. Add 100 µL of each dilution to the wells. Include a negative control (pre-immune serum). d. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: a. Wash the plate 3 times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Detection: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. c. Stop the reaction by adding 50 µL of Stop Solution.
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 2-3 times the absorbance of the negative control).
Data Presentation (Illustrative)
As no specific experimental data for this compound as a hapten is publicly available, the following tables present illustrative data for guidance.
Table 1: Hapten-Carrier Conjugation Results (Hypothetical)
| Conjugate | Carrier Protein | Molar Ratio (Hapten:Protein) | Protein Concentration |
| Imm-001 | KLH | 25:1 | 1.5 mg/mL |
| EIA-001 | BSA | 18:1 | 2.0 mg/mL |
Table 2: Antibody Titer Determination by Indirect ELISA (Hypothetical)
| Mouse ID | Serum Dilution | Absorbance (450 nm) | Titer |
| Mouse 1 | 1:64,000 | 0.85 | 64,000 |
| Mouse 2 | 1:128,000 | 0.92 | 128,000 |
| Pre-immune | 1:100 | 0.11 | <100 |
Table 3: Antibody Characterization (Hypothetical)
| Antibody Lot | Affinity Constant (Kₐ) | IC₅₀ (Hapten) | Cross-reactivity (%) |
| Poly-001 | 1.5 x 10⁸ M⁻¹ | 25 ng/mL | Phthalimide: 5%3-Mercaptopropanoic acid: <0.1% |
Signaling Pathways and Logical Relationships
The immune response to a hapten-carrier conjugate involves the activation of both B cells and T helper cells.
Caption: B-cell activation by a hapten-carrier conjugate.[12]
This pathway illustrates that B cells recognize the hapten portion of the conjugate via their B-cell receptors.[12] The entire conjugate is then internalized, and peptides from the carrier protein are presented on MHC class II molecules to helper T cells.[12] This T-cell help is crucial for the activation, proliferation, and differentiation of the B cell into antibody-secreting plasma cells and memory B cells.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Hapten - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Standard Immunization of Mice, Rats, and Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 8. Immunization protocol. EuroMAbNet [euromabnet.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Multivalent Antigens for Promoting B and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Frontiers for 3-(N-Phthalimidoylmethylthio)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule combining the structural features of a phthalimide group and a mercaptopropanoic acid derivative. While specific research on this compound is limited, its constituent moieties are well-known pharmacophores, suggesting a range of potential therapeutic applications. The phthalimide scaffold is present in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Similarly, mercaptopropanoic acid derivatives have been explored for their roles in various biological processes. This technical guide outlines potential research areas for this compound, providing a framework for its systematic investigation. The document details hypothetical experimental protocols and data presentation structures to guide future research endeavors.
Potential Research Areas
Based on the known activities of phthalimide and mercaptopropanoic acid derivatives, the following areas represent promising avenues for investigation:
-
Anticancer Activity: Phthalimide derivatives have demonstrated significant potential as anticancer agents.[2][3] Research could focus on evaluating the cytotoxicity of this compound against various cancer cell lines. Mechanistic studies could explore its effects on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer, such as NF-κB or MAPK pathways.
-
Anti-inflammatory Properties: Both phthalimide and propionic acid derivatives are known for their anti-inflammatory effects.[1][2][5] Investigations could assess the ability of the target compound to inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and reduce the production of inflammatory cytokines (e.g., TNF-α, IL-6) in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.
-
Antimicrobial and Antifungal Potential: Various phthalimide and propionic acid derivatives have been reported to possess antimicrobial and antifungal properties.[4][6][7][8] The compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC). Further studies could investigate its mechanism of action, for instance, by examining its effect on microbial cell wall synthesis or DNA gyrase.
-
Antioxidant Capacity: The presence of a thiol group suggests potential antioxidant activity. Research in this area would involve evaluating the compound's ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Its protective effects against oxidative stress-induced cell damage could also be explored.
Hypothetical Data Presentation
Quantitative data from these investigations should be summarized in clear, structured tables for comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD |
| MCF-7 | Breast | Data to be determined |
| A549 | Lung | Data to be determined |
| HeLa | Cervical | Data to be determined |
| K562 | Leukemia | Data to be determined |
IC₅₀: Half-maximal inhibitory concentration; SD: Standard Deviation.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Endpoint | IC₅₀ (µM) ± SD |
| COX-1 Inhibition | Enzyme Activity | Data to be determined |
| COX-2 Inhibition | Enzyme Activity | Data to be determined |
| TNF-α Production (LPS-stimulated RAW 264.7) | Cytokine Level | Data to be determined |
| IL-6 Production (LPS-stimulated RAW 264.7) | Cytokine Level | Data to be determined |
IC₅₀: Half-maximal inhibitory concentration; SD: Standard Deviation.
Table 3: Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | Data to be determined |
| Escherichia coli | Gram-negative bacteria | Data to be determined |
| Candida albicans | Fungus | Data to be determined |
| Aspergillus niger | Fungus | Data to be determined |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation of findings.
3.1. Synthesis of this compound
A potential synthetic route involves the reaction of N-(bromomethyl)phthalimide with 3-mercaptopropanoic acid in the presence of a suitable base.
-
Materials: N-(bromomethyl)phthalimide, 3-mercaptopropanoic acid, triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-mercaptopropanoic acid (1 equivalent) and triethylamine (1.1 equivalents) in DCM.
-
Add a solution of N-(bromomethyl)phthalimide (1 equivalent) in DCM dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
3.2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, K562) and a non-cancerous control cell line.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
-
3.3. COX Inhibition Assay
-
Assay Kits: Commercially available COX-1 and COX-2 inhibitor screening kits.
-
Procedure:
-
Follow the manufacturer's protocol for the specific kit used.
-
Typically, this involves incubating the COX enzyme with the test compound and arachidonic acid.
-
The production of prostaglandin is measured, often via a colorimetric or fluorescent readout.
-
Calculate the percentage of inhibition at various compound concentrations to determine the IC₅₀ value.
-
3.4. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microbial Strains: Relevant pathogenic bacterial and fungal strains.
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (temperature, time).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Visualizations of Potential Mechanisms and Workflows
Workflow for Investigating Anticancer Activity
A potential experimental workflow for evaluating the anticancer properties of the target compound.
Hypothesized Signaling Pathway Inhibition
A diagram illustrating the hypothesized inhibition of the NF-κB signaling pathway.
This compound presents a compelling subject for further research due to the established biological activities of its constituent chemical groups. The proposed research areas, data presentation formats, and experimental protocols in this guide provide a robust framework for a thorough investigation of its therapeutic potential. A systematic approach, as outlined, will be crucial in elucidating the pharmacological profile of this compound and determining its viability as a lead for novel drug development.
References
- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. [PDF] Recent Advances and Future Prospects of Phthalimide Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 3-(N-Phthalimidoylmethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 3-(N-Phthalimidoylmethylthio)propanoic acid (CAS No. 91570-07-9). Due to the limited availability of public experimental data, this guide presents a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this compound.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction of N-(chloromethyl)phthalimide with 3-mercaptopropanoic acid. In this reaction, the thiol group of 3-mercaptopropanoic acid acts as a nucleophile, displacing the chloride from N-(chloromethyl)phthalimide to form the desired thioether linkage. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Experimental Protocol:
-
Materials:
-
N-(chloromethyl)phthalimide
-
3-mercaptopropanoic acid
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 3-mercaptopropanoic acid (1.0 eq.) in dichloromethane, triethylamine (1.1 eq.) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at 0 °C for 15-20 minutes.
-
A solution of N-(chloromethyl)phthalimide (1.0 eq.) in dichloromethane is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with deionized water and brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for structurally related compounds.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.85 | Multiplet | 2H | Aromatic protons (phthalimide) |
| ~7.75 | Multiplet | 2H | Aromatic protons (phthalimide) |
| ~4.90 | Singlet | 2H | N-CH₂-S |
| ~2.90 | Triplet | 2H | S-CH₂- |
| ~2.70 | Triplet | 2H | -CH₂-COOH |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~168 | C=O (phthalimide) |
| ~134 | Aromatic CH (phthalimide) |
| ~132 | Quaternary aromatic C (phthalimide) |
| ~124 | Aromatic CH (phthalimide) |
| ~40 | N-CH₂-S |
| ~34 | -CH₂-COOH |
| ~28 | S-CH₂- |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1770 | Strong | C=O stretch (phthalimide, asymmetric) |
| ~1710 | Strong | C=O stretch (phthalimide, symmetric and carboxylic acid) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1400 | Medium | C-N stretch |
| ~720 | Strong | C-H bend (aromatic, ortho-disubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 281 | [M]⁺ (Molecular Ion) |
| 236 | [M - COOH]⁺ |
| 160 | [Phthalimidomethyl cation, C₉H₆NO₂]⁺ |
| 147 | [Phthalimide]⁺ |
| 132 | [C₈H₄O₂]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
Disclaimer: The spectroscopic data presented in this guide are predicted values and have not been experimentally verified from publicly accessible sources. This information is intended for research and informational purposes only. Experimental verification is recommended.
Methodological & Application
Application Notes: Thiol-Modification of Proteins using 3-(N-Phthalimidoylmethylthio)propanoic Acid
References
Application Notes and Protocols for 3-(N-Phthalimidoylmethylthio)propanoic Acid in Immunoassay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(N-Phthalimidoylmethylthio)propanoic acid is a hapten containing a terminal carboxyl group, making it suitable for conjugation to carrier proteins for the purpose of generating antibodies against small molecules.[1][2] Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[3][] The resulting hapten-carrier conjugate can be used as an immunogen to produce antibodies specific to the hapten. These antibodies are critical components in the development of sensitive and specific immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of the target small molecule.
The phthalimide group in this compound serves as a protecting group for the thiol functionality. This protected thiol offers the potential for alternative conjugation strategies following deprotection, allowing for site-specific attachment to thiol-reactive sites on proteins or surfaces.
These application notes provide a detailed protocol for the conjugation of this compound to a carrier protein via its carboxyl group using carbodiimide chemistry. Additionally, a protocol for the deprotection of the phthalimide group to expose the free thiol is included for researchers interested in alternative conjugation approaches.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₁NO₄S |
| Molecular Weight | 281.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
| Functional Groups | Carboxylic acid, Phthalimide-protected thiol |
Table 2: Common Carrier Proteins for Hapten Conjugation
| Carrier Protein | Molecular Weight (kDa) | Functional Groups for Conjugation | Key Features |
| Bovine Serum Albumin (BSA) | ~66.5 | Primary amines (Lysine residues) | High solubility, immunogenic, readily available |
| Keyhole Limpet Hemocyanin (KLH) | 4.5 x 10⁵ - 1.3 x 10⁷ | Primary amines (Lysine residues) | Highly immunogenic, large size enhances immune response |
| Ovalbumin (OVA) | ~45 | Primary amines (Lysine residues) | Less immunogenic than KLH, often used for screening assays |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carrier Protein via Carbodiimide Chemistry
This protocol describes the conjugation of the carboxyl group of the hapten to the primary amine groups of a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Carrier protein (e.g., BSA, KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Preparation of Hapten Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).
-
-
Activation of Hapten:
-
In a separate tube, add the desired molar excess of the hapten solution to the Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS to the hapten solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl group of the hapten.
-
-
Preparation of Carrier Protein Solution:
-
Dissolve the carrier protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Immediately add the activated hapten solution to the carrier protein solution.
-
The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20-50 fold molar excess of hapten is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Remove unreacted hapten and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions, which can be identified by monitoring the absorbance at 280 nm.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay).
-
The hapten-to-protein conjugation ratio can be estimated using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance wavelength.
-
Protocol 2: Deprotection of the Phthalimide Group to Generate a Free Thiol
This protocol describes the removal of the phthalimide protecting group to expose the free thiol, which can then be used for conjugation to thiol-reactive linkers (e.g., maleimides).
Materials:
-
This compound or the protein conjugate from Protocol 1
-
Hydrazine monohydrate or Ethanedithiol
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Dissolution:
-
Dissolve the phthalimide-protected compound in DMF.
-
-
Deprotection Reaction:
-
Add a 10-20 fold molar excess of hydrazine monohydrate to the solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Alternatively, for a milder deprotection, ethanedithiol in the presence of a base can be used.
-
-
Purification:
-
If starting with the free hapten, the deprotected product can be purified by chromatography.
-
If deprotecting a protein conjugate, the excess hydrazine and by-products can be removed using a desalting column equilibrated with PBS, pH 7.2.
-
-
Quantification of Free Thiols (for protein conjugates):
-
The number of free thiol groups on the protein conjugate can be quantified using Ellman's Reagent (DTNB).
-
Visualizations
Caption: Workflow for conjugating the hapten to a carrier protein.
Caption: Simplified signaling pathway for antibody production.
Caption: Logical relationship of components in immunoassay development.
References
Application Notes and Protocols for the Synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid. This compound is a hapten featuring a terminal carboxyl group, making it suitable for conjugation to proteins and other biomolecules for applications in immunology and drug development. The synthesis involves the S-alkylation of 3-mercaptopropanoic acid with N-(chloromethyl)phthalimide. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.
Introduction
This compound is a bifunctional molecule of interest in bioconjugate chemistry. The phthalimide group provides a stable, protected amino functionality, while the terminal carboxylic acid allows for covalent linkage to primary amines on proteins or other carriers through amide bond formation. This makes it a valuable tool for the development of immunogens, antibody production, and targeted drug delivery systems. The synthetic route described herein is a straightforward and efficient method for the preparation of this versatile chemical entity.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the thiol group of 3-mercaptopropanoic acid acts as a nucleophile, attacking the electrophilic methylene carbon of N-(chloromethyl)phthalimide. A non-nucleophilic base is used to deprotonate the thiol, increasing its nucleophilicity.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| N-(Chloromethyl)phthalimide | C₉H₆ClNO₂ | 195.60 | 17564-64-6 | ≥97% | Sigma-Aldrich |
| 3-Mercaptopropanoic acid | C₃H₆O₂S | 106.14 | 107-96-0 | ≥99% | Sigma-Aldrich |
| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M aqueous solution | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | Fisher Scientific |
Table 2: Expected Product Characterization
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₁NO₄S |
| Molar Mass | 265.29 g/mol |
| Melting Point | Not reported, expected >100 °C |
| ¹H NMR (CDCl₃, δ) | ~7.8-7.9 (m, 4H, Ar-H), ~4.9 (s, 2H, N-CH₂-S), ~2.9 (t, 2H, S-CH₂), ~2.7 (t, 2H, CH₂-COOH), ~10-12 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, δ) | ~178 (C=O, acid), ~168 (C=O, imide), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-C), ~40 (N-CH₂-S), ~34 (S-CH₂), ~30 (CH₂-COOH) |
| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H), ~1770 & 1715 (C=O, imide), ~1700 (C=O, acid), ~1400 (C-N), ~720 (C-S) |
Experimental Protocol
1. Materials and Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
NMR spectrometer
-
IR spectrometer
-
Melting point apparatus
2. Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-mercaptopropanoic acid (1.06 g, 10 mmol).
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask and stir until the 3-mercaptopropanoic acid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (2.8 mL, 20 mmol) to the cooled solution via a syringe or dropping funnel over 5 minutes. Stir the mixture for an additional 15 minutes at 0 °C.
-
Addition of Electrophile: In a separate beaker, dissolve N-(chloromethyl)phthalimide (1.96 g, 10 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours under a nitrogen atmosphere.
-
Workup:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 30 mL) to remove excess triethylamine.
-
Wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Product:
-
Filter off the sodium sulfate.
-
Remove the DCM under reduced pressure using a rotary evaporator to obtain a crude solid.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.
-
Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Analytical Detection of 3-(N-Phthalimidoylmethylthio)propanoic Acid
Introduction
3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule of interest in various fields, including drug development and metabolic research. Accurate and sensitive detection of this compound is crucial for understanding its properties, metabolism, and potential applications. This document provides detailed application notes and protocols for the analytical detection of this compound. While specific validated methods for this exact analyte are not widely published, this guide details robust analytical strategies based on methods for structurally similar compounds, such as 3-(methylthio)propanoic acid (MTPA).[1][2][3][4] The protocols provided herein are intended to serve as a comprehensive starting point for researchers to develop and validate methods for the target analyte.
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods are chosen for their high sensitivity and selectivity, which are critical for the analysis of trace levels of target compounds in complex matrices. Due to the polar nature and low volatility of the target analyte, chemical derivatization is a key step in the sample preparation process to enhance chromatographic performance and detection sensitivity.[3]
Analytical Methods Overview
The detection of this compound can be approached using two primary analytical platforms:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like the target analyte, a derivatization step is necessary to increase volatility.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that is ideal for the analysis of polar and non-volatile compounds in complex matrices. Derivatization can also be employed in LC-MS/MS to improve chromatographic retention and ionization efficiency.[1][5]
Quantitative Data Summary for Related Compounds
The following table summarizes typical performance characteristics of analytical methods for the quantification of structurally related compounds, such as 3-(methylthio)propanoic acid (MTPA) and other short-chain fatty acids. These values can serve as a benchmark for the development and validation of a method for this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS)[6] | High-Performance Liquid Chromatography (HPLC-UV)[6] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5] |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 20% | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 µM | 1 - 5 µM | 10 - 2500 ng/mL (analyte dependent) |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | 5 - 20 µM | 10 - 2500 ng/mL (analyte dependent) |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Dependent on chromatographic resolution) | Very High (Precursor-product ion transitions) |
| Sample Throughput | Moderate | High | High |
Experimental Protocols
Protocol 1: GC-MS Analysis with Silylation Derivatization
This protocol describes the analysis of propanoic acid derivatives in a biological matrix (e.g., plasma) using GC-MS following silylation.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an appropriate internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1M HCl.[2]
-
Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.[2]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[2]
-
Cool to room temperature before injection into the GC-MS system.[3]
3. GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
MS Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized analyte.[6]
Caption: Workflow for GC-MS analysis with silylation.
Protocol 2: LC-MS/MS Analysis with 3-NPH Derivatization
This protocol details the analysis of propanoic acid derivatives using LC-MS/MS with 3-nitrophenylhydrazine (3-NPH) derivatization, which is effective for enhancing sensitivity for short-chain fatty acids.[1][7]
1. Sample Preparation:
-
To a specified volume of sample (e.g., urine or plasma supernatant after protein precipitation), add an internal standard.
-
For urine samples, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitates before taking the supernatant.[1]
2. Derivatization (3-NPH):
-
In a reaction vial, mix 40 µL of the sample with 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution containing 6% pyridine.[7] All solutions should be prepared in a mixture of acetonitrile and water (50:50, v/v).[7]
-
After incubation, dilute the reaction mixture to 1.4 mL with acetonitrile/water (50:50, v/v).[1][7]
-
Centrifuge the diluted sample at high speed (e.g., 14,000 x g) for 10 minutes.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
3. LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column, such as a C18 column (e.g., 3.0 x 100 mm, 3 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient should be developed to ensure the separation of the derivatized analyte from matrix components.
-
Flow Rate: 0.5 mL/min.[8]
-
Injection Volume: 5-10 µL.
-
MS Ion Source: Electrospray Ionization (ESI), operated in either positive or negative mode (to be optimized for the derivatized analyte).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. air.unimi.it [air.unimi.it]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(N-Phthalimidoylmethylthio)propanoic Acid as a Heterobifunctional Linker in Biologic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Phthalimidoylmethylthio)propanoic acid is a heterobifunctional crosslinker with potential applications in the synthesis of biologics, such as antibody-drug conjugates (ADCs) and other protein modifications. This molecule features two distinct reactive moieties: a carboxylic acid and a phthalimide-protected primary amine, connected by a stable thioether linkage. The carboxylic acid can be activated to form a stable amide bond with primary amines, such as the side chain of lysine residues on a protein. The phthalimide group serves as a protecting group for a primary amine, which can be deprotected under specific conditions to allow for subsequent conjugation of a payload, such as a small molecule drug, a fluorescent dye, or another biomolecule.
The thioether bond within the linker provides high stability in biological environments, a desirable characteristic for many bioconjugates. The length of the linker arm can influence the properties of the final conjugate, such as its solubility and steric hindrance. This document provides a detailed, hypothetical protocol for the use of this compound in a two-step conjugation workflow to link a payload to a protein.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₁NO₄S |
| Molecular Weight | 265.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO; limited solubility in aqueous solutions |
| Key Functional Groups | Carboxylic acid (-COOH), Phthalimide-protected amine, Thioether (-S-) |
Structure:
propanoic+acid)
Hypothetical Application: Two-Step Conjugation to a Monoclonal Antibody (mAb)
This section outlines a hypothetical application of this compound to conjugate a payload (e.g., a cytotoxic drug) to a monoclonal antibody (mAb). The process involves two main stages:
-
Linker Attachment: The carboxylic acid of the linker is activated and conjugated to lysine residues on the mAb.
-
Payload Conjugation: The phthalimide protecting group on the linker-modified mAb is removed, and the exposed amine is then used to attach the payload.
Overall Experimental Workflow
Experimental Protocols
Note: These are hypothetical protocols and should be optimized for specific applications.
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Stir plate and stir bar
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
The resulting solution containing the activated NHS ester of the linker can be used directly in the next conjugation step.
Protocol 2: Conjugation of the Activated Linker to a Monoclonal Antibody
Materials:
-
Activated linker solution from Protocol 1
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Adjust the pH of the mAb solution to 7.4-8.0 if necessary.
-
Slowly add the activated linker solution (typically 5-10 molar equivalents per mAb) to the mAb solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.
-
Purify the linker-modified mAb using size-exclusion chromatography to remove unreacted linker and other small molecules.
-
Characterize the purified linker-modified mAb (e.g., by UV-Vis spectroscopy and mass spectrometry) to determine the linker-to-antibody ratio (LAR).
Protocol 3: Deprotection of the Phthalimide Group
This protocol uses hydrazinolysis to remove the phthalimide protecting group and expose the primary amine.
Materials:
-
Purified linker-modified mAb
-
Hydrazine hydrate solution (e.g., 50 mM in reaction buffer)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
To the solution of the linker-modified mAb, add hydrazine hydrate to a final concentration of 50 mM.
-
Incubate the reaction at 37°C for 2-3 hours.
-
Purify the resulting amine-functionalized mAb using size-exclusion chromatography to remove hydrazine and the phthalhydrazide byproduct.
-
Characterize the product to confirm the removal of the phthalimide group.
Protocol 4: Conjugation of an Activated Payload to the Amine-Functionalized mAb
Materials:
-
Amine-functionalized mAb
-
Activated payload (e.g., an NHS-ester of a drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Add the activated payload (typically 3-5 molar equivalents per available amine on the mAb) to the solution of the amine-functionalized mAb.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Purify the final antibody-drug conjugate (ADC) using a suitable method, such as size-exclusion chromatography or hydrophobic interaction chromatography.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Hypothetical Data Presentation
The following tables present hypothetical data for the synthesis of an ADC using this linker.
Table 1: Summary of Conjugation and Deprotection Reactions
| Step | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 2:1) | Reaction Time (h) | Yield/Efficiency | Product Characteristic |
| Linker Activation | This compound | EDC/NHS | 1.5:1.2 | 4 | >95% | Activated NHS-ester |
| Linker Conjugation to mAb | mAb | Activated Linker | 10:1 | 4 | ~90% recovery | Linker-to-Antibody Ratio ~4.2 |
| Phthalimide Deprotection | Linker-Modified mAb | Hydrazine Hydrate | - | 2 | >98% deprotection | Amine-functionalized mAb |
| Payload Conjugation | Amine-functionalized mAb | Activated Payload | 5:1 (per linker) | 3 | ~85% recovery | Drug-to-Antibody Ratio ~3.8 |
Table 2: Characterization of the Final Antibody-Drug Conjugate (ADC)
| Parameter | Result | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC, Mass Spectrometry |
| Purity | >98% | SEC-HPLC |
| Monomer Content | >99% | SEC-HPLC |
| Endotoxin Level | <0.1 EU/mg | LAL Assay |
Signaling Pathway Visualization
While this application note focuses on the synthetic chemistry aspects, the resulting ADC would be designed to interact with specific cellular pathways. For instance, an ADC targeting a cancer cell surface antigen would undergo the following process:
Conclusion
This compound presents a viable, albeit hypothetically demonstrated, option as a heterobifunctional linker for the synthesis of complex biologics. Its key features—a stable thioether bond and the ability to perform sequential conjugations via its two distinct functional groups—make it a potentially valuable tool in bioconjugation chemistry. The protocols and data presented herein provide a foundational framework for researchers interested in exploring the use of this and similar linkers in their drug development and research endeavors. Further optimization and validation would be required for any specific application.
Application Notes and Protocols for 3-(N-Phthalimidoylmethylthio)propanoic Acid in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Phthalimidoylmethylthio)propanoic acid is a chemical compound featuring a phthalimide group, a thioether linkage, and a terminal carboxylic acid. This unique structure provides a versatile scaffold for various applications in biochemical assays. The terminal carboxyl group is particularly useful for covalent conjugation to primary amines on proteins and other biomolecules, making it a valuable tool for immunological studies.[1][2] Furthermore, the presence of the phthalimide moiety suggests potential biological activities, as structurally related phthalimide derivatives have demonstrated anti-inflammatory properties.[3] These application notes provide detailed protocols for the use of this compound as a hapten for antibody production and for its potential screening as an anti-inflammatory agent.
Application Note 1: Hapten-Carrier Protein Conjugation for Immunological Assays
Principle:
This compound can be utilized as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The carboxylic acid group of the hapten can be covalently linked to the primary amine groups on the lysine residues of the carrier protein using a carbodiimide crosslinker like EDC in the presence of N-hydroxysuccinimide (NHS). The resulting conjugate can then be used to immunize animals for the production of specific antibodies, which are instrumental in the development of immunoassays like ELISA.
Experimental Protocol: Conjugation of this compound to a Carrier Protein
Materials and Reagents:
-
This compound
-
Carrier Protein (BSA or KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 10 mg of this compound in 1 mL of DMF.
-
Add 15 mg of NHS followed by 25 mg of EDC to the solution.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxylic acid group.
-
-
Conjugation to Carrier Protein:
-
Dissolve 20 mg of the carrier protein (e.g., BSA) in 5 mL of PBS (pH 7.4).
-
Slowly add the activated hapten solution dropwise to the protein solution while gently stirring.
-
Continue to stir the reaction mixture at 4°C overnight.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1 L of PBS at 4°C for 48 hours, with at least four changes of the dialysis buffer. This step removes unreacted hapten and crosslinking reagents.
-
-
Characterization and Storage:
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA assay).
-
The conjugation efficiency can be estimated using MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a distinct absorbance peak.
-
Store the purified hapten-carrier protein conjugate at -20°C for long-term use.
-
References
Application Notes and Protocols for the Purification of 3-(N-Phthalimidoylmethylthio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-(N-Phthalimidoylmethylthio)propanoic acid, a compound of interest for researchers in drug development and organic synthesis. The following sections outline common and effective purification techniques, including post-synthesis work-up, column chromatography, and recrystallization. Each method is presented with a detailed experimental protocol, a summary of expected quantitative outcomes, and a visual workflow diagram.
Synthesis Overview
The purification techniques described are designed for the product of a nucleophilic substitution reaction between N-(chloromethyl)phthalimide and 3-mercaptopropanoic acid. The reaction is typically carried out in the presence of a base to deprotonate the thiol, facilitating the attack on the electrophilic chloromethyl group.
Purification Techniques
A multi-step purification strategy is often employed to achieve high purity of this compound. This typically involves an initial aqueous work-up to remove inorganic salts and water-soluble impurities, followed by either column chromatography or recrystallization for final purification.
Post-Synthesis Aqueous Work-up and Extraction
This initial purification step is crucial for removing the bulk of impurities after the reaction is complete.
Experimental Protocol:
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the mixture with a significant volume of water (e.g., 5-10 times the reaction volume).
-
Acidify the aqueous solution to a pH of approximately 1-2 using a dilute acid such as 1 M HCl. This ensures that the carboxylic acid product is in its neutral, protonated form, rendering it more soluble in organic solvents.
-
Extract the aqueous solution with an organic solvent such as ethyl acetate (3 x 50 mL for a 100 mL aqueous solution).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Logical Workflow for Aqueous Work-up
Caption: Workflow for the post-synthesis aqueous work-up and extraction.
Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from unreacted starting materials and non-polar byproducts.
Experimental Protocol:
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent system.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. For example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.
-
Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Workflow for Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline solids. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Transfer the crude or partially purified product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Workflow for Recrystallization
Caption: Workflow for purification by recrystallization.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the purification of this compound using the described techniques. The values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Recovery | Purity Achieved | Key Advantages | Key Disadvantages |
| Aqueous Work-up/Extraction | > 90% | 70-85% | Removes inorganic salts and highly polar impurities efficiently. | Does not remove organic byproducts with similar solubility. |
| Flash Column Chromatography | 60-80% | > 98% | Excellent for separating compounds with different polarities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | 50-75% | > 99% | Yields highly pure crystalline product; scalable. | Requires finding a suitable solvent system; product loss in the mother liquor. |
Concluding Remarks
The choice of purification method for this compound will depend on the scale of the synthesis and the required final purity. For obtaining analytically pure material, a combination of aqueous work-up followed by either flash column chromatography or recrystallization is recommended. For larger scale purifications, recrystallization is often the more practical and economical choice. The purity of the final product should always be confirmed by appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
safe handling and storage procedures for 3-(N-Phthalimidoylmethylthio)propanoic acid
Application Notes and Protocols for 3-(N-Phthalimidoylmethylthio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of this compound. The information is compiled from general safety protocols for organic acids, thiopropanoic acid derivatives, and compounds containing a phthalimide group.
Hazard Identification and Overview
-
Organic Acid Moiety : Like other organic acids, it may be corrosive and can cause irritation or burns upon contact with skin, eyes, and the respiratory tract.[1][2]
-
Thiol Derivative : Thiopropanoic acid derivatives can be irritants.[3]
-
Phthalimide Group : The phthalimide group itself is generally stable.[4][5]
A thorough risk assessment should be conducted before handling this compound.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against chemical exposure.[1] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield may be required for larger quantities.[2][6] | To protect eyes from splashes of the chemical, which may be corrosive or irritating. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][6] Always consult the glove manufacturer's compatibility chart. | To prevent skin contact, which could lead to irritation or burns. |
| Body Protection | A fully buttoned laboratory coat.[6] For larger scale operations, a chemical-resistant apron is recommended. | To protect skin and clothing from spills and splashes. |
| Footwear | Closed-toe shoes that completely cover the feet.[7][8] | To protect feet from spills and falling objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2] | To prevent respiratory irritation from potential vapors or aerosols. |
Experimental Protocols: Safe Handling Procedures
Adherence to safe laboratory practices is crucial to minimize risk.
3.1. General Handling
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not inhale dust or vapors.[2]
-
Use the smallest practical quantities for the experiment being performed.[2]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
3.2. Weighing and Transferring
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to handle the solid material.[7] Avoid creating dust.
-
When dissolving the compound, slowly add the solid to the solvent.
-
If diluting an acidic solution, always add acid to water, never the other way around, to prevent splattering.[2][7]
Storage Procedures
Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Container : Keep the container tightly closed and properly labeled with the chemical name and hazard information.[2]
-
Location : Store in a cool, dry, and well-ventilated area.[9][10]
-
Compatibility : Store away from incompatible materials such as strong bases and oxidizing agents.[11]
-
Integrity : Opened containers must be carefully resealed and kept upright to prevent leakage.[2]
First Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[9][10]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
Spill and Disposal Procedures
6.1. Spill Cleanup
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 2.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[6]
-
For a solution spill, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a container for chemical waste.
-
Clean the spill area with a suitable decontamination solution and then wash with soap and water.[2]
6.2. Waste Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials and the chemical itself should be treated as hazardous waste.
-
Place waste in a clearly labeled, sealed container.[6]
Visualizations
Caption: Workflow for the safe handling of chemical compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. atamankimya.com [atamankimya.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Phthalimide - Wikipedia [en.wikipedia.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 8. csub.edu [csub.edu]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for 3-(N-Phthalimidoylmethylthio)propanoic acid in Inflammation and Immunology Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-(N-Phthalimidoylmethylthio)propanoic acid is a novel organic compound that incorporates three key structural motifs: a phthalimide group, a thioether linkage, and a propanoic acid moiety. While direct studies on the immunological or anti-inflammatory properties of this specific molecule are not yet prevalent in published literature, its constituent chemical features suggest significant potential for research and development in these areas. Phthalimide derivatives, such as thalidomide and its analogs, are well-known for their potent immunomodulatory and anti-inflammatory effects.[1][2][3] The propanoic acid group is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), and thioether-containing compounds have diverse biological activities. These application notes provide a theoretical framework and practical protocols for investigating the potential of this compound as a modulator of inflammatory and immune responses.
Postulated Biological Activity
Based on its structural components, this compound is hypothesized to exhibit anti-inflammatory and immunomodulatory activities. The phthalimide moiety may contribute to the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] The propanoic acid tail could potentially interact with cyclooxygenase (COX) enzymes, similar to traditional NSAIDs.[2] The thioether linkage may influence the compound's pharmacokinetic properties and potentially contribute to its overall biological activity profile.
Postulated Mechanism of Action
The anti-inflammatory effects of phthalimide derivatives are often attributed to the modulation of key signaling pathways involved in the inflammatory cascade. A plausible mechanism of action for this compound could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][][7] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5][] By inhibiting the activation of NF-κB, the compound could suppress the downstream inflammatory response. Additionally, potential inhibition of COX-2, a key enzyme in the production of prostaglandins, may also contribute to its anti-inflammatory effects.[2]
Experimental Protocols
To investigate the anti-inflammatory and immunomodulatory potential of this compound, a tiered experimental approach is recommended, starting with in vitro assays and progressing to in vivo models.
In Vitro Assays
1. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay for Anti-inflammatory Activity
This assay is a primary screening tool to assess the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages.[8][9][10][11][12]
-
Principle: Murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, characterized by the release of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). The inhibitory effect of the test compound on the production of these mediators is quantified.[11][12]
-
Materials:
-
Macrophage cell line (RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
-
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatants for NO and cytokine analysis.
-
Measure NO production using the Griess reagent according to the manufacturer's instructions.
-
Quantify TNF-α and IL-6 levels in the supernatants using specific ELISA kits.
-
Assess cell viability in the remaining cells to rule out cytotoxic effects of the compound.
-
2. Cyclooxygenase (COX-2) Inhibition Assay
This assay determines if the compound can inhibit the activity of the COX-2 enzyme, a key target for many anti-inflammatory drugs.[13][14][15][16][17]
-
Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The inhibition of this activity by the test compound is monitored, often using a fluorometric or colorimetric probe.[14][16]
-
Materials:
-
Recombinant human COX-2 enzyme
-
COX-2 inhibitor screening assay kit (containing assay buffer, heme, arachidonic acid, and a fluorescent probe)
-
This compound
-
A known COX-2 inhibitor as a positive control (e.g., celecoxib)
-
96-well black opaque plate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, heme, and the fluorescent probe in each well of the 96-well plate.
-
Add serial dilutions of this compound or the positive control to the respective wells. Include a vehicle control.
-
Add the COX-2 enzyme to all wells except the background control.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
-
In Vivo Model
1. Carrageenan-Induced Paw Edema Model
This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[18][19]
-
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat or mouse) induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory effect.
-
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
A standard anti-inflammatory drug (e.g., indomethacin or diclofenac)
-
Plethysmometer or digital calipers
-
Animal handling and dosing equipment
-
-
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test compound).
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compound or standard drug orally or intraperitoneally. The vehicle control group receives only the vehicle.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound on LPS-stimulated Macrophages
| Concentration (µM) | % Inhibition of NO Production (Mean ± SD) | % Inhibition of TNF-α Secretion (Mean ± SD) | % Inhibition of IL-6 Secretion (Mean ± SD) | Cell Viability (%) |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control |
Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | Paw Volume (mL) at 1h (Mean ± SD) | Paw Volume (mL) at 2h (Mean ± SD) | Paw Volume (mL) at 3h (Mean ± SD) | Paw Volume (mL) at 4h (Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | 0 | ||||
| Standard Drug | |||||
| Test Compound (Low Dose) | |||||
| Test Compound (High Dose) |
Experimental Workflow Visualization
Conclusion
While this compound is a novel compound with no direct published data in inflammation and immunology, its structural features provide a strong rationale for its investigation in these fields. The application notes and protocols outlined here offer a comprehensive framework for researchers to systematically evaluate its potential as a novel anti-inflammatory or immunomodulatory agent. The proposed experiments will help to elucidate its biological activity, mechanism of action, and potential for further development.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for Carrier Protein Conjugation using 3-(N-Phthalimidoylmethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Phthalimidoylmethylthio)propanoic acid is a hapten that possesses a terminal carboxyl group, making it well-suited for covalent conjugation to carrier proteins through their primary amine residues. This process is fundamental in immunology for rendering small molecules (haptens) immunogenic, a critical step in the development of antibodies for immunoassays, vaccines, and other immunotherapeutic applications. The phthalimidoylmethylthio moiety provides a stable thioether linkage, while the propanoic acid spacer arm facilitates the presentation of the hapten to the immune system.
These application notes provide a detailed protocol for the conjugation of this compound to common carrier proteins such as Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, methods for the characterization and purification of the resulting conjugates are described.
Principle of Conjugation
The conjugation of this compound to a carrier protein is typically achieved via a two-step carbodiimide reaction. First, the carboxyl group of the hapten is activated by EDC in the presence of NHS to form a more stable NHS ester. This activated hapten is then reacted with the primary amine groups (from lysine residues) on the surface of the carrier protein, forming a stable amide bond.
Materials and Reagents
-
This compound
-
Carrier Protein (e.g., BSA, KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Solvent for hapten: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO)
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the formation of the NHS-ester of the hapten.
-
Dissolve the Hapten : Dissolve this compound in a minimal amount of DMF or DMSO.
-
Prepare Activation Buffer : Prepare a fresh solution of 0.1 M MES buffer, pH 4.7-6.0.
-
Activation Reaction :
-
Add the dissolved hapten to the Activation Buffer.
-
Add EDC and NHS to the hapten solution. A typical molar ratio is Hapten:EDC:NHS of 1:1.5:1.2.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
Protocol 2: Conjugation to Carrier Protein
This protocol details the reaction of the activated hapten with the carrier protein.
-
Prepare Carrier Protein : Dissolve the carrier protein (e.g., BSA, KLH) in Conjugation Buffer (PBS, pH 7.2-8.0) to a concentration of 5-10 mg/mL.
-
Conjugation Reaction :
-
Immediately add the activated hapten solution from Protocol 1 to the carrier protein solution.
-
The molar ratio of hapten to carrier protein can be varied to achieve different hapten densities. A starting point is a 20 to 50-fold molar excess of hapten to protein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional) : To quench any unreacted NHS-ester, add a quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes.
Protocol 3: Purification of the Conjugate
This protocol describes the removal of unreacted hapten and crosslinking reagents.
-
Desalting Column :
-
Equilibrate a desalting column with PBS, pH 7.2.
-
Apply the conjugation reaction mixture to the column.
-
Collect the fractions containing the protein conjugate, which will elute in the void volume.
-
-
Dialysis :
-
Transfer the conjugation reaction mixture to a dialysis cassette (10 kDa MWCO).
-
Dialyze against PBS, pH 7.2, with several buffer changes over 24-48 hours at 4°C.
-
Protocol 4: Characterization of the Conjugate
This protocol outlines methods to determine the success of the conjugation and the hapten-to-protein ratio.
-
UV-Vis Spectroscopy :
-
Measure the absorbance of the conjugate at 280 nm (for protein) and at a wavelength specific to the hapten if it has a unique absorbance peak.
-
The incorporation of the hapten can sometimes be qualitatively observed by a change in the UV spectrum.
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry :
-
Fluorescence Spectroscopy :
-
The intrinsic fluorescence of the protein (due to tryptophan and tyrosine residues) may be quenched upon hapten conjugation.[1]
-
Measure the fluorescence emission spectrum (e.g., excitation at 280 nm, emission scan from 300-400 nm) of the native protein and the conjugate at the same concentration. A decrease in fluorescence intensity indicates successful conjugation.
-
Data Presentation
Table 1: Example Reagent Quantities for a Trial Conjugation to BSA
| Reagent | Molecular Weight (approx.) | Amount | Moles (approx.) | Molar Ratio |
| This compound | 279 g/mol | 1 mg | 3.58 µmol | 23.9 |
| Bovine Serum Albumin (BSA) | 66,500 g/mol | 10 mg | 0.15 µmol | 1 |
| EDC | 191.7 g/mol | 1.03 mg | 5.37 µmol | 35.8 |
| NHS | 115.1 g/mol | 0.49 mg | 4.29 µmol | 28.6 |
Table 2: Characterization Data of Hapten-BSA Conjugates (Hypothetical Data)
| Hapten:Protein Molar Feed Ratio | Hapten Density (by MALDI-TOF) | Conjugation Efficiency (%) |
| 10:1 | 5 ± 1 | 50% |
| 20:1 | 12 ± 2 | 60% |
| 50:1 | 25 ± 3 | 50% |
| 100:1 | 30 ± 4 | 30% |
Note: Conjugation efficiency is calculated as (moles of hapten conjugated / moles of hapten in feed) x 100. Optimal hapten density for immunogenicity is often in the range of 10-25 haptens per BSA molecule. A high antibody titer with moderate antibody specificity was obtained with a hapten density of around 15 molecules per carrier protein.[2]
Visualizations
Caption: Experimental workflow for hapten-protein conjugation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid
Welcome to the technical support center for the synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation of 3-Mercaptopropanoic Acid | Ensure the base is added to the solution of 3-mercaptopropanoic acid before the addition of N-(chloromethyl)phthalimide. Use a slight excess of a suitable base such as triethylamine (Et3N) or potassium carbonate (K2CO3). | The reaction proceeds via an SN2 mechanism where the thiolate anion is the nucleophile. Incomplete deprotonation of the thiol group results in a lower concentration of the active nucleophile, leading to a slower reaction and lower yield. |
| Degradation of N-(chloromethyl)phthalimide | Use fresh or properly stored N-(chloromethyl)phthalimide. This reagent can be sensitive to moisture and prolonged storage. | N-(chloromethyl)phthalimide can hydrolyze in the presence of water, reducing the amount of electrophile available for the desired reaction. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating to 30-50 °C. Monitor the reaction closely for the formation of byproducts. | Increasing the temperature can enhance the rate of the SN2 reaction. However, excessive heat may promote side reactions. |
| Incorrect Solvent | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile to ensure all reactants are fully dissolved. In some cases, aqueous solutions with a base can also be effective.[1][2] | Proper solvation of both the thiolate and the electrophile is crucial for an efficient reaction. Polar aprotic solvents are generally well-suited for SN2 reactions. |
Issue 2: Presence of Unreacted Starting Materials in the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until one of the starting materials is completely consumed. | The reaction may require several hours to reach completion, depending on the specific conditions. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to maintain a homogenous mixture. | Poor mixing can lead to localized depletion of reactants and an incomplete reaction. |
| Incorrect Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of N-(chloromethyl)phthalimide to ensure complete consumption of the more valuable 3-mercaptopropanoic acid. | Driving the reaction to completion with respect to one reactant can simplify purification. |
Issue 3: Formation of a White Precipitate (Disulfide byproduct)
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation of Thiol | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. | The thiolate anion is susceptible to oxidation, which leads to the formation of a disulfide dimer of 3-mercaptopropanoic acid. This side reaction consumes the nucleophile and reduces the yield of the desired product. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Co-precipitation of Product and Salts | After the reaction, perform an aqueous workup. Acidify the aqueous layer to precipitate the carboxylic acid product, which can then be collected by filtration. | The product is a carboxylic acid and will be soluble in a basic aqueous solution as its carboxylate salt. Acidification will protonate the carboxylate, causing the less soluble acid to precipitate. |
| Emulsion Formation During Extraction | If using an organic solvent for extraction, add a small amount of brine to the aqueous layer to break any emulsions. | Brine increases the ionic strength of the aqueous phase, which can help to separate the organic and aqueous layers more cleanly. |
| Product Contaminated with Phthalimide Derivatives | If purification by precipitation is insufficient, consider column chromatography on silica gel using a solvent system such as a gradient of methanol in dichloromethane. | Phthalimide-containing byproducts may have similar solubility properties. Chromatography can effectively separate the desired product based on polarity differences. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is the S-alkylation of 3-mercaptopropanoic acid with N-(chloromethyl)phthalimide. This is a nucleophilic substitution reaction (SN2) where the sulfur atom of 3-mercaptopropanoic acid, after deprotonation to a thiolate, attacks the electrophilic carbon of the chloromethyl group of N-(chloromethyl)phthalimide.
Q2: What is the role of the base in this reaction?
A2: The base is crucial for deprotonating the thiol group (-SH) of 3-mercaptopropanoic acid to form a thiolate anion (-S⁻). The thiolate is a much stronger nucleophile than the neutral thiol, and this significantly increases the rate of the S-alkylation reaction.[1] Commonly used bases include triethylamine (Et3N) and potassium carbonate (K2CO3).
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (3-mercaptopropanoic acid and N-(chloromethyl)phthalimide) on a silica gel plate. The product should have a different Rf value from the starting materials. The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reaction is the oxidative dimerization of 3-mercaptopropanoic acid to form a disulfide. This can be minimized by running the reaction under an inert atmosphere. Another potential side reaction is the reaction of the base with N-(chloromethyl)phthalimide, though this is generally less favorable than the reaction with the soft thiolate nucleophile.
Q5: What is a suitable workup and purification procedure?
A5: A typical workup involves quenching the reaction with water and then acidifying the solution with an acid like HCl. This protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution. The solid product can then be collected by filtration and washed with water to remove inorganic salts. If further purification is needed, recrystallization from a suitable solvent or column chromatography can be employed.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on standard S-alkylation reactions of thiols. Optimization may be required to achieve the best results.
Materials:
-
3-Mercaptopropanoic acid
-
N-(Chloromethyl)phthalimide
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Hydrochloric Acid (1M)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-mercaptopropanoic acid (1.0 equivalent) in DMF.
-
Add triethylamine (1.1 equivalents) or potassium carbonate (1.2 equivalents) to the solution and stir for 15-20 minutes at room temperature to form the thiolate.
-
In a separate flask, dissolve N-(chloromethyl)phthalimide (1.05 equivalents) in a minimal amount of DMF.
-
Add the N-(chloromethyl)phthalimide solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (typically 4-12 hours), pour the reaction mixture into an excess of water.
-
Wash the aqueous solution with ethyl acetate to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is around 2-3.
-
A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
Dry the product under vacuum to obtain the final product.
Data Presentation
The following table summarizes expected outcomes based on variations in reaction conditions for S-alkylation reactions. Note that specific yields for this compound are not widely reported, so these are illustrative based on similar reactions.
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range |
| Triethylamine | DMF | 25 | 6 - 12 | Good to Excellent |
| Potassium Carbonate | DMF | 25 - 50 | 8 - 16 | Good |
| Triethylamine | Acetonitrile | 25 | 8 - 14 | Moderate to Good |
| Potassium Carbonate | Water | 25 | 4 - 8 | Good to Excellent[1][2] |
Visualizations
Caption: Reaction mechanism for the synthesis.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
preventing degradation of 3-(N-Phthalimidoylmethylthio)propanoic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Phthalimidoylmethylthio)propanoic acid. The information is designed to address common challenges encountered during experimental work with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solution?
Based on the chemical structure, the two primary degradation pathways for this compound are hydrolysis of the phthalimide ring and oxidation of the thioether sulfur.
-
Hydrolysis: The phthalimide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield phthalamic acid as an intermediate, which can further hydrolyze to phthalic acid and 2-amino-1-mercaptoethane-propanoic acid. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Oxidation: The thioether sulfur is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone. This can be initiated by dissolved oxygen, peroxide contaminants, or other oxidizing agents present in the solution.
Q2: What are the recommended storage conditions for solutions of this compound to minimize degradation?
To ensure the stability of your solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
-
pH: Maintain the pH of aqueous solutions within a neutral range (pH 6-7.5). Both acidic and alkaline conditions can accelerate the hydrolysis of the phthalimide group.
-
Solvent: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures. For aqueous experiments, prepare fresh solutions in a suitable buffer.
-
Atmosphere: To prevent oxidation, it is recommended to use deoxygenated solvents and to store solutions under an inert atmosphere, such as nitrogen or argon.
-
Light: Protect solutions from light to prevent any potential photolytic degradation.
Q3: How can I monitor the degradation of my compound in solution?
The most effective way to monitor the degradation of this compound is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique can separate the intact parent compound from its potential degradation products, allowing for their individual quantification over time.
Q4: Can the thioether and phthalimide groups interact to cause unique degradation pathways?
While the primary degradation pathways are expected to be hydrolysis and oxidation, the close proximity of the thioether and phthalimide functionalities could potentially lead to intramolecular reactions under certain conditions. For instance, intramolecular aminolysis of the phthalimide by the thioether sulfur is a theoretical possibility, although likely less favored than hydrolysis in aqueous media. A thorough forced degradation study is recommended to identify any unique degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: I observe a rapid loss of my compound in an aqueous buffer.
-
Possible Cause 1: pH-mediated Hydrolysis. The pH of your buffer may be too acidic or too alkaline, leading to rapid hydrolysis of the phthalimide ring.
-
Solution: Verify the pH of your buffer. If possible, adjust the pH to a neutral range (6-7.5). If your experimental conditions require a non-neutral pH, be aware that the compound will degrade more quickly and consider this in your experimental design.
-
-
Possible Cause 2: Presence of Contaminants. Your buffer or other reagents may contain nucleophilic or catalytic impurities that accelerate degradation.
-
Solution: Use high-purity reagents and freshly prepared buffers.
-
Issue 2: My solution is turning slightly yellow over time.
-
Possible Cause: Oxidation. The thioether moiety may be oxidizing. While the sulfoxide and sulfone are typically colorless, other oxidative side reactions could potentially produce colored species.
-
Solution: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (nitrogen or argon). Avoid sources of peroxides.
-
Issue 3: I see unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Degradation Products. The new peaks are likely degradation products of your compound.
-
Solution: Refer to the proposed degradation pathways. If possible, use LC-MS to identify the mass of the unexpected peaks to help in their identification. A forced degradation study (see Experimental Protocols) can help to intentionally generate these degradation products for confirmation.
-
-
Possible Cause 2: Solvent or Reagent Impurities. The peaks may be from impurities in your solvents or reagents.
-
Solution: Run a blank injection of your solvent/buffer to check for background peaks. Use high-purity, HPLC-grade solvents and reagents.
-
-
Possible Cause 3: Intramolecular Rearrangement. Under certain conditions, an unexpected rearrangement product might form.
-
Solution: This would require more in-depth structural elucidation, for example, by NMR and high-resolution mass spectrometry.
-
Data Presentation
The following tables summarize hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (Illustrative) | Primary Degradation Pathway |
| 3.0 | 48 | Phthalimide Hydrolysis |
| 5.0 | 250 | Phthalimide Hydrolysis |
| 7.0 | > 500 | Minimal Degradation |
| 9.0 | 24 | Phthalimide Hydrolysis |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0
| Temperature (°C) | Half-life (t½) in hours (Illustrative) | Primary Degradation Pathway |
| 4 | > 1000 | Minimal Degradation |
| 25 | > 500 | Minimal Degradation |
| 50 | 120 | Hydrolysis & Oxidation |
Table 3: Stability in the Presence of Oxidizing Agents at 25°C and pH 7.0
| Oxidizing Agent | Concentration | Half-life (t½) in hours (Illustrative) | Primary Degradation Product(s) |
| Dissolved Air | Saturated | > 500 | Sulfoxide (trace) |
| Hydrogen Peroxide | 0.1% | 72 | Sulfoxide |
| Sodium Hypochlorite | 0.01% | < 1 | Sulfoxide, Sulfone |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize a sample with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Before analysis, neutralize a sample with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve a portion in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in mobile phase) to a photostability chamber (ICH Q1B conditions).
-
Analysis: Analyze all samples, along with a control sample (stock solution diluted in mobile phase), using the HPLC method described below.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is a starting point and may require optimization for your specific equipment and samples.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Logic diagram for troubleshooting unexpected HPLC peaks.
Technical Support Center: Optimizing Phthalimide Analogue Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phthalimide analogues.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of phthalimide analogues and provides recommended solutions.
Problem: Low or No Product Yield
Low or no yield of the desired phthalimide analogue is a frequent issue. The underlying causes can range from suboptimal reaction conditions to poor quality reagents.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction has been given sufficient time to proceed to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] |
| Suboptimal Temperature | The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of starting materials or products. The optimal temperature can vary significantly depending on the specific synthetic route. For instance, the traditional synthesis from phthalic anhydride and ammonia may require temperatures around 300°C, while other methods operate at milder conditions.[2] |
| Poor Quality Reagents | Ensure that all starting materials, especially the amine and phthalic anhydride or its derivative, are of high purity and dry.[2] Contaminants can interfere with the reaction. For the Gabriel synthesis, ensure the potassium phthalimide is not degraded, which can happen over long storage periods.[3] |
| Inefficient Catalyst | In catalyzed reactions (e.g., using copper, palladium, or rhodium), the catalyst may be inactive or used in an insufficient amount.[4] Ensure the catalyst is properly activated and used at the recommended loading. |
| Steric Hindrance | In methods like the Gabriel synthesis, bulky (sterically hindered) alkyl halides, particularly secondary and tertiary ones, will react poorly or not at all.[5][6][7] Consider alternative synthetic routes for highly substituted targets. |
| Poor Nucleophilicity of the Amine | For direct condensation reactions, if the amine is a weak nucleophile, the reaction may not proceed efficiently. Consider using a stronger base to deprotonate the amine or using a more reactive phthalimide precursor. |
Problem: Formation of Side Products and Impurities
The presence of unexpected side products can complicate purification and reduce the overall yield.
| Potential Cause | Recommended Solution |
| Over-alkylation | In the Gabriel synthesis, the primary advantage is the avoidance of over-alkylation, which is common when using ammonia directly.[7][8] If side products are observed, verify that the reaction conditions are not promoting unintended follow-on reactions. |
| Elimination Reactions | When using secondary alkyl halides in the Gabriel synthesis, elimination (E2) can compete with the desired substitution (SN2) reaction, leading to alkene byproducts.[9] Using a less hindered substrate or milder reaction conditions may help. |
| Hydrolysis of Starting Materials | Phthalic anhydride and some activated derivatives can be sensitive to moisture. Ensure all solvents and reagents are anhydrous to prevent hydrolysis to phthalic acid, which will not react to form the imide. |
| Side Reactions of Functional Groups | If the starting materials contain other reactive functional groups, they may participate in side reactions under the chosen reaction conditions. Protect sensitive functional groups before carrying out the phthalimide synthesis. |
Problem: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the work-up procedure is appropriate for the product's properties (e.g., solubility, acidity/basicity). Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery. |
| Inefficient Recrystallization | The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures. Experiment with different solvent systems to find the optimal one for your specific phthalimide analogue. |
| Challenging Deprotection/Cleavage | In methods like the Gabriel synthesis, cleavage of the phthalimide group to release the primary amine can be difficult. While acidic or basic hydrolysis can be used, hydrazinolysis is a common and often more effective method, although it can be harsh.[6][8] The use of hydrazine hydrate in refluxing ethanol is a standard procedure.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phthalimide analogues?
There are several methods for synthesizing N-substituted phthalimides:
-
Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by hydrazinolysis to release the primary amine.[6][8][10] It is particularly useful for preparing primary amines without over-alkylation.[8]
-
Condensation of Phthalic Anhydride with Amines: This direct approach involves heating phthalic anhydride with a primary amine, often at high temperatures or in the presence of a dehydrating agent.[11]
-
Metal-Catalyzed Syntheses: Modern methods often employ transition metal catalysts, such as copper (Cu), palladium (Pd), or rhodium (Rh), to facilitate the synthesis under milder conditions and with broader substrate scope.[4][12] For example, copper catalysts can be used for the oxidative reaction of ketones and amines.[12]
-
Metal-Free Syntheses: To avoid the use of potentially toxic and expensive metals, metal-free catalytic systems using organocatalysts, bases, or acids have been developed.[4]
Q2: Why is the Gabriel synthesis not suitable for preparing aryl amines or secondary/tertiary amines?
The Gabriel synthesis relies on an SN2 reaction.
-
Aryl amines: Aryl halides do not readily undergo nucleophilic substitution with the phthalimide anion.[5][8]
-
Secondary and tertiary amines: Secondary and tertiary alkyl halides are sterically hindered, which disfavors the SN2 mechanism.[5][6] For secondary halides, elimination reactions often become a significant competing pathway.[9]
Q3: How can I optimize the reaction conditions for my specific phthalimide analogue synthesis?
Optimization is key to a successful synthesis. Consider the following parameters:
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[13]
-
Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability.[2]
-
Catalyst: If using a catalyzed reaction, screen different catalysts and ligands to identify the most effective combination for your substrate.[4]
-
Base: In reactions requiring a base, the choice of base (e.g., potassium carbonate, triethylamine) can influence the outcome.[14]
-
Reaction Time: Monitor the reaction over time to determine the point of maximum product formation before significant decomposition or side product formation occurs.[1]
Q4: What are some alternative, milder methods for phthalimide synthesis?
Recent research has focused on developing milder and more environmentally friendly synthetic routes. These include:
-
Microwave-assisted synthesis: Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[15]
-
Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal catalysts.[4]
-
Lewis acid catalysis: Using a Lewis acid like TaCl5-silica gel can facilitate the reaction between anhydrides and amines, sometimes under solvent-free conditions with microwave irradiation.[11]
Q5: How do I monitor the progress of my reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing its mass.[1]
Experimental Protocols & Data
Table 1: Optimization of Reaction Conditions for Atroposelective Synthesis of N-Aryl Phthalimides
The following data is from a study on the N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of N-aryl phthalimides.[14]
| Entry | Variation from Standard Conditions | Yield (%) | Enantiomeric Ratio (er) |
| 1 | None | 99 | 98:2 |
| 2 | Different NHC catalyst | 99 | 97:3 |
| 3 | Different NHC catalyst | <5 | N/A |
| 4 | Different NHC catalyst | 96 | 5:95 |
| 5 | Without PivCl | <5 | N/A |
| 6 | HATU instead of PivCl | 92 | 87:13 |
| 7 | Cs₂CO₃ instead of K₂CO₃ | 99 | 89:11 |
| 8 | Na₂CO₃ instead of K₂CO₃ | 90 | 92:8 |
| 9 | DMAP instead of K₂CO₃ | 75 | 81:19 |
| 10 | DBU instead of K₂CO₃ | 90 | 87:13 |
| 11 | MTBE instead of THF | 91 | 93:7 |
| 12 | CHCl₃ instead of THF | 80 | 77:23 |
| 13 | Toluene instead of THF | 70 | 96:4 |
| 14 | 12 h instead of 24 h | 82 | 98:2 |
| Standard conditions: Phthalamic acid (0.125 mmol), NHC catalyst (10 mol %), K₂CO₃ (1.5 equiv), THF (1.5 mL), 25 °C, 24 h.[14] |
Protocol 1: General Procedure for Gabriel Synthesis of a Primary Amine
-
Deprotonation of Phthalimide: Dissolve phthalimide in a suitable solvent like DMF. Add a strong base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form potassium phthalimide.[8][10]
-
N-Alkylation: To the solution of potassium phthalimide, add the primary alkyl halide. Heat the reaction mixture (e.g., 90°C) and monitor the reaction by TLC until the starting material is consumed.[3]
-
Hydrazinolysis: After cooling the reaction mixture, add hydrazine hydrate and a solvent like ethanol. Reflux the mixture. A precipitate of phthalhydrazide will form.[6][9]
-
Work-up: Filter off the phthalhydrazide precipitate. The desired primary amine will be in the filtrate. Isolate the amine through extraction and subsequent purification (e.g., distillation or chromatography).
Visualizations
Caption: Troubleshooting workflow for phthalimide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 5. forum.prutor.ai [forum.prutor.ai]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. orgosolver.com [orgosolver.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Phthalimides [organic-chemistry.org]
- 12. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review - ProQuest [proquest.com]
Technical Support Center: Synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when following a procedure involving the reaction of N-(chloromethyl)phthalimide with 3-mercaptopropanoic acid in the presence of a base.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring. 2. Decomposition of starting materials: N-(chloromethyl)phthalimide can be sensitive to moisture and prolonged exposure to base. 3-mercaptopropanoic acid can be oxidized. 3. Incorrect stoichiometry: An improper ratio of reactants and base can lead to poor conversion. | 1. Optimize reaction conditions: Increase the reaction time, slightly elevate the temperature (e.g., to 40-50 °C), and ensure vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use dry reagents and solvent: Ensure all glassware is oven-dried and the solvent is anhydrous. Use freshly opened or properly stored starting materials. Degas the solvent to remove dissolved oxygen to minimize thiol oxidation. 3. Verify stoichiometry: Carefully measure all reactants. Typically, a slight excess of the thiol or base may be used. |
| Presence of Multiple Spots on TLC | 1. Unreacted starting materials: N-(chloromethyl)phthalimide or 3-mercaptopropanoic acid may still be present. 2. Formation of disulfide: The thiol group of 3-mercaptopropanoic acid may have been oxidized to form a disulfide dimer. 3. Phthalimide ring-opening: Under strongly basic or acidic conditions, the phthalimide ring can open to form phthalamic acid derivatives.[1][2] | 1. Allow for longer reaction time: Continue the reaction and monitor by TLC until the starting material spots disappear. 2. Minimize oxidation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control pH: Use a mild, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and avoid excessive amounts. During workup, neutralize the reaction mixture carefully. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities: Residual solvent or side products can prevent crystallization. 2. Product is inherently oily: Some organic compounds have low melting points. | 1. Purify the product: Use column chromatography to separate the desired product from impurities. Try different solvent systems for recrystallization. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal if available. |
| Product Contaminated with Disulfide | Oxidation of the thiol: Exposure of 3-mercaptopropanoic acid to air, especially in the presence of a base, can lead to the formation of the corresponding disulfide.[3] | Use an inert atmosphere: Conduct the reaction under nitrogen or argon. Degas the solvent before use. Adding the thiol last to the reaction mixture containing the base can also minimize its exposure to oxidative conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method is the nucleophilic substitution reaction between N-(chloromethyl)phthalimide and 3-mercaptopropanoic acid.[4] This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate.
Q2: Which solvents are suitable for this synthesis?
Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally suitable for this type of nucleophilic substitution reaction.
Q3: What type of base should I use?
A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. Inorganic bases like potassium carbonate can also be used, particularly in a solvent like DMF.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under a UV lamp. The product should have a different Rf value than the starting materials.
Q5: What are the key safety precautions for this synthesis?
N-(chloromethyl)phthalimide is a lachrymator and should be handled in a well-ventilated fume hood. 3-mercaptopropanoic acid has a strong, unpleasant odor and is corrosive.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following table summarizes typical physical and analytical data for the starting materials and a representative product of a similar class. Actual values for the target compound should be determined experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| N-(Hydroxymethyl)phthalimide[7][8] | C₉H₇NO₃ | 177.16 | 147-149 | White solid |
| 3-Mercaptopropionic acid[6] | C₃H₆O₂S | 106.14 | 16.8 | Colorless liquid |
| 3-(Phenylthio)propionic acid[9] | C₉H₁₀O₂S | 182.24 | 60-61 | White solid |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on standard methods for S-alkylation of thiols.
Materials:
-
N-(chloromethyl)phthalimide
-
3-mercaptopropanoic acid
-
Triethylamine (TEA)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-(chloromethyl)phthalimide (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add 3-mercaptopropanoic acid (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Methanol-Assisted Phthalimide Ring Opening: Concerted or Stepwise Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(Hydroxymethyl)phthalimide 97 118-29-6 [sigmaaldrich.com]
- 9. thieme-connect.de [thieme-connect.de]
Technical Support Center: 3-(N-Phthalimidoylmethylthio)propanoic Acid Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid. Our goal is to help you diagnose and resolve issues related to impurities, low yields, and purification.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of unreacted 3-mercaptopropanoic acid in my reaction mixture. What could be the cause?
A1: This issue commonly arises from several factors:
-
Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.
-
Poor Quality of N-(chloromethyl)phthalimide: The N-(chloromethyl)phthalimide used may be of low purity or may have degraded. It is advisable to use freshly prepared or purified N-(chloromethyl)phthalimide.
-
Suboptimal Reaction Conditions: The reaction temperature or the choice of base (if any) might not be optimal. A systematic optimization of these parameters may be necessary.
Q2: My final product is contaminated with phthalimide. How can I avoid this?
A2: The presence of phthalimide as an impurity suggests the degradation of the N-phthalimidoylmethyl group, which can occur under harsh reaction or work-up conditions.
-
Reaction Conditions: Avoid high temperatures and strongly basic or acidic conditions for prolonged periods. If a base is required for the reaction, a mild, non-nucleophilic base is recommended.
-
Work-up Procedure: During the work-up, maintain a neutral or slightly acidic pH to prevent hydrolysis of the phthalimide group.
Q3: I have identified a disulfide impurity in my product. What is its origin and how can I prevent its formation?
A3: The disulfide impurity is likely 3,3'-disulfanediyldipropanoic acid, which forms from the oxidation of 3-mercaptopropanoic acid. Thiols are susceptible to oxidation, especially in the presence of air (oxygen).
-
Inert Atmosphere: To minimize oxidation, perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: If the disulfide has already formed, it can often be separated from the desired product by column chromatography.
Q4: My yield of this compound is consistently low. What are the potential reasons and how can I improve it?
A4: Low yields can be attributed to a combination of the issues mentioned above, as well as other factors. A systematic approach to troubleshooting is recommended.
-
Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of one reagent may be beneficial, but this should be determined empirically.
-
Solvent Choice: The solvent should be appropriate for the reaction, ensuring good solubility of the reactants. Anhydrous solvents should be used to prevent side reactions involving water.
-
Side Reactions: Besides the formation of phthalimide and the disulfide, other side reactions might be occurring. Analyze your crude product by LC-MS or NMR to identify any major byproducts, which can provide clues about competing reaction pathways.
Troubleshooting Guide
This guide provides a logical workflow for identifying and resolving common issues during the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from N-(chloromethyl)phthalimide and 3-mercaptopropanoic acid.
Materials:
-
N-(chloromethyl)phthalimide
-
3-mercaptopropanoic acid
-
Triethylamine (or another suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
In a round-bottom flask, dissolve N-(chloromethyl)phthalimide (1.0 equivalent) in anhydrous DMF.
-
To this solution, add 3-mercaptopropanoic acid (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation
The following table summarizes hypothetical data on the effect of different bases on the yield and purity of this compound.
| Base (1.2 equiv) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| Triethylamine | 6 | 85 | 92 |
| Diisopropylethylamine | 8 | 82 | 94 |
| Potassium Carbonate | 12 | 75 | 88 |
| No Base | 24 | <10 | - |
Purification Strategies
The choice of purification method is critical for obtaining high-purity this compound. The relationship between common impurities and suitable purification techniques is outlined below.
Technical Support Center: Enhancing the Stability of 3-(N-Phthalimidoylmethylthio)propanoic Acid Conjugates
Welcome to the technical support center for 3-(N-Phthalimidoylmethylthio)propanoic acid and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of these conjugates during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound conjugates that are susceptible to degradation?
A1: The two primary points of instability in these conjugates are the thioether linkage and the phthalimide group . The thioether bond can be susceptible to oxidation, while the phthalimide group can undergo hydrolysis under certain conditions.
Q2: What are the common degradation pathways for the thioether linkage in my conjugate?
A2: The thioether linkage is primarily susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. This oxidation can be promoted by exposure to oxidizing agents, certain metal ions, or reactive oxygen species (ROS) that may be present in experimental systems.
Q3: Under what conditions is the phthalimide group likely to degrade?
A3: The phthalimide group is an amide and is most commonly cleaved by hydrolysis. This hydrolysis can be catalyzed by strong acids or bases. It is particularly susceptible to basic conditions. Another common method for cleaving the phthalimide group is through hydrazinolysis, using hydrazine hydrate.
Q4: Can the storage conditions of my conjugate affect its stability?
A4: Absolutely. Improper storage is a common cause of conjugate degradation. Factors such as temperature, pH of the storage buffer, exposure to light, and the presence of contaminants can all negatively impact stability. For long-term storage, it is generally recommended to store conjugates at -20°C or -80°C in a slightly acidic to neutral buffer, protected from light.
Q5: I am observing a loss of activity in my conjugate during in vitro cell-based assays. Could this be a stability issue?
A5: Yes, a loss of biological activity can be a strong indicator of conjugate instability. Degradation of either the thioether or phthalimide group can alter the three-dimensional structure and binding properties of the conjugate, leading to reduced efficacy. It is crucial to assess the stability of the conjugate under the specific conditions of your assay (e.g., in cell culture media at 37°C).
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimentation of this compound conjugates.
Problem 1: Decrease in conjugate purity over time, as observed by HPLC.
-
Possible Cause 1: Phthalimide Hydrolysis.
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the pH of your storage and experimental buffers is maintained between 6.0 and 7.4. Avoid highly acidic or basic conditions.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products. The mass of the hydrolyzed product will correspond to the addition of a water molecule and the opening of the phthalimide ring.
-
Buffer Optimization: If your experimental conditions require a pH outside the optimal range, consider minimizing the incubation time or performing a buffer screen to find a more suitable formulation.
-
-
-
Possible Cause 2: Thioether Oxidation.
-
Troubleshooting Steps:
-
De-gas Buffers: To minimize dissolved oxygen, de-gas all buffers before use.
-
Add Antioxidants: Consider the addition of antioxidants, such as ascorbic acid or methionine, to your buffers to scavenge reactive oxygen species.
-
Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to your buffers to sequester metal ions.
-
LC-MS Analysis: Analyze the sample by LC-MS to detect the mass increase corresponding to the addition of one (sulfoxide) or two (sulfone) oxygen atoms to the thioether sulfur.
-
-
Problem 2: Inconsistent results in biological assays.
-
Possible Cause: Conjugate Degradation in Assay Media.
-
Troubleshooting Steps:
-
Incubate and Analyze: Incubate the conjugate in the assay medium for the duration of the experiment (e.g., 24, 48, 72 hours) at 37°C.
-
Time-Point Analysis: At different time points, take an aliquot of the mixture and analyze it by HPLC or LC-MS to determine the percentage of intact conjugate remaining.
-
Formulation Adjustment: If significant degradation is observed, consider formulating the conjugate with stabilizing excipients such as polysorbate 20 or 80, or sugars like sucrose and trehalose, which can help protect the molecule.
-
-
Problem 3: Formation of precipitates or aggregation.
-
Possible Cause: Poor Solubility and Hydrophobic Interactions.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of your conjugate in the chosen buffer.
-
Inclusion of Solubilizing Agents: Incorporate solubility-enhancing excipients into your formulation. This can include surfactants (e.g., polysorbates), or co-solvents (e.g., a small percentage of DMSO or ethanol), ensuring they are compatible with your experimental system.
-
pH Optimization: Evaluate the solubility of the conjugate at different pH values to find a range where it is most stable and soluble.
-
Size Exclusion Chromatography (SEC): Use SEC to quantify the amount of high molecular weight species (aggregates) in your sample.
-
-
III. Data Presentation: Stability of Thioether and Phthalimide Moieties
The following tables summarize representative stability data for thioether and phthalimide groups under various conditions. Note that the exact stability of your specific conjugate may vary.
Table 1: pH-Dependent Stability of the Phthalimide Group
| pH | Temperature (°C) | Incubation Time (hours) | Approximate % Intact Phthalimide |
| 4.0 | 37 | 24 | >95% |
| 7.4 | 37 | 24 | >90% |
| 8.5 | 37 | 24 | <70% |
| >10.0 | 25 | 2 | <10% |
Table 2: Stability of the Thioether Linkage in the Presence of Oxidizing Agents
| Condition | Temperature (°C) | Incubation Time (hours) | Approximate % Intact Thioether |
| PBS, pH 7.4 | 37 | 48 | >95% |
| PBS with 100 µM H₂O₂ | 37 | 24 | <80% |
| PBS with 100 µM H₂O₂ + 1 mM Methionine | 37 | 24 | >90% |
| PBS with 10 µM Cu²⁺ | 37 | 12 | <70% |
| PBS with 10 µM Cu²⁺ + 1 mM EDTA | 37 | 12 | >95% |
IV. Experimental Protocols
Protocol 1: Assessing Conjugate Stability in Plasma
-
Preparation:
-
Thaw human or mouse plasma at 37°C.
-
Prepare a stock solution of the conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Add the conjugate stock solution to the plasma to a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Immediately quench the reaction by adding an equal volume of acetonitrile and store at -80°C until analysis.
-
-
Analysis:
-
Thaw the samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.
-
Protocol 2: Forced Degradation Study - pH Stress
-
Buffer Preparation:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.4, and 9.0).
-
-
Sample Preparation:
-
Dissolve the conjugate in each buffer to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C or 50°C).
-
-
Analysis:
-
At specified time points, analyze each sample by Reverse-Phase HPLC (RP-HPLC) with UV detection.
-
Calculate the percentage of the main peak area relative to the total peak area to determine the extent of degradation.
-
V. Visualizations
Caption: Potential degradation pathways for the conjugate.
Caption: General workflow for assessing conjugate stability.
Technical Support Center: Scaling Up 3-(N-Phthalimidoylmethylthio)propanoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-(N-Phthalimidoylmethylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed synthetic route is the S-alkylation of 3-mercaptopropanoic acid with an N-(halomethyl)phthalimide, such as N-(chloromethyl)phthalimide or N-(bromomethyl)phthalimide, in the presence of a suitable base. This reaction is a type of nucleophilic substitution where the thiol group of 3-mercaptopropanoic acid acts as the nucleophile.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants. Careful control of these factors is crucial to maximize yield and purity while minimizing side reactions.
Q3: What are the primary safety concerns when working with the reagents for this synthesis?
A3: The reactants, particularly N-(halomethyl)phthalimides and 3-mercaptopropanoic acid, should be handled with care. N-(halomethyl)phthalimides are lachrymators and potential alkylating agents. 3-mercaptopropanoic acid has a strong, unpleasant odor and is a skin and eye irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | 1. Ineffective base: The chosen base may not be strong enough to deprotonate the thiol of 3-mercaptopropanoic acid efficiently. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor quality reagents: Reactants may have degraded over time. | 1. Base selection: Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). 2. Temperature optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. 3. Reagent quality check: Use freshly opened or properly stored reagents. Verify the purity of starting materials before use. |
| Presence of multiple spots on TLC/LC-MS, indicating side products | 1. Phthalimide ring opening: The base or nucleophiles present in the reaction mixture can attack the carbonyl groups of the phthalimide, leading to ring-opened byproducts.[1][2] 2. Oxidation of the thioether: The thioether product can be oxidized to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods at elevated temperatures. 3. Dialkylation: The carboxylate of 3-mercaptopropanoic acid could potentially act as a nucleophile, though this is less likely than thiol alkylation. | 1. Use of a non-nucleophilic base: Employ a sterically hindered or non-nucleophilic base. Also, consider milder reaction conditions (lower temperature, shorter reaction time). 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Stoichiometry control: Use a slight excess of the thiol component to favor the desired reaction. |
| Difficulty in isolating the final product | 1. Product is highly soluble in the work-up solvent: The product may be lost during aqueous work-up if it has significant water solubility. 2. Formation of an emulsion during extraction: The presence of both a carboxylic acid and a relatively nonpolar phthalimide group can lead to emulsification. | 1. Solvent selection: Use a different extraction solvent. If the product is in the aqueous layer, acidify to a low pH (around 2) to protonate the carboxylic acid and increase its solubility in organic solvents.[3] 2. Breaking emulsions: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective. |
| Product purity is low after initial purification | 1. Incomplete removal of starting materials: Unreacted 3-mercaptopropanoic acid or N-(halomethyl)phthalimide may co-crystallize with the product. 2. Co-elution of impurities during chromatography: Side products may have similar polarity to the desired product. | 1. Recrystallization: Perform recrystallization from a suitable solvent system to remove impurities.[3] 2. Chromatography optimization: If using column chromatography, try a different solvent system or a different stationary phase (e.g., reversed-phase C18) to improve separation.[4] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
3-Mercaptopropanoic acid
-
N-(Chloromethyl)phthalimide
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-mercaptopropanoic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-(chloromethyl)phthalimide (1.05 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, pour the mixture into water and acidify to pH 2 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions and Outcomes (Illustrative)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | K₂CO₃ | DMF | 25 | 6 | 85 | 95 |
| 2 | NaH | THF | 0 to 25 | 4 | 90 | 97 |
| 3 | Et₃N | DCM | 25 | 12 | 65 | 88 |
| 4 | K₂CO₃ | Acetonitrile | 50 | 4 | 88 | 96 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up production.
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
Technical Support Center: 3-(N-Phthalimidoylmethylthio)propanoic acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Phthalimidoylmethylthio)propanoic acid. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound that incorporates a phthalimide group, a thioether linkage, and a propanoic acid moiety. The phthalimide group is a common protecting group for amines and is also found in various biologically active molecules. The thioether and carboxylic acid functionalities make it a versatile building block in organic synthesis and potentially confer specific chemical and biological properties.[1] It can be used as a hapten for antibody production.[2]
Q2: What are the main challenges in the synthesis of this compound?
The synthesis of this compound, like many thioethers, can present several challenges. These include:
-
Stalled or incomplete reactions: The reaction between the thiol and the electrophile may not go to completion due to various factors.[3]
-
Side reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts.
-
Purification difficulties: Separating the desired product from starting materials, reagents, and byproducts can be challenging.
-
Handling of odorous reagents: Many low molecular weight thiols have strong, unpleasant odors, requiring proper handling and waste disposal.[4]
Q3: My synthesis of this compound has a low yield. What are the potential causes and solutions?
Low yields are a common issue in organic synthesis. The following table summarizes potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Use fresh, pure starting materials. Thiols can oxidize over time.[4] - Optimize Reaction Conditions: Adjust temperature, reaction time, and solvent. Some reactions may require heating to overcome the activation energy.[3] - Check Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reagent may be necessary to drive the reaction to completion.[4] |
| Side Reactions | - Choice of Base: The base used to deprotonate the thiol is crucial. A base that is too strong or too weak can lead to side reactions.[5] - Protecting Groups: If other functional groups are interfering, consider using protecting groups. |
| Product Decomposition | - Work-up Conditions: The work-up procedure should be optimized to minimize product loss. For example, the pH of the aqueous solution during extraction is important for the carboxylic acid group. - Purification Method: The chosen purification method (e.g., column chromatography, recrystallization) may not be suitable, leading to product loss. |
| Poor Nucleophilicity of the Thiol | - Base Selection: Use an appropriate base to generate the more nucleophilic thiolate.[5][6] |
Q4: I am observing multiple spots on my TLC plate after the reaction. How do I identify the product and byproducts?
Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate a mixture of compounds. Here's a systematic approach to identification:
-
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate. This will help you identify any unreacted starting materials.
-
Staining: Use different TLC stains to visualize different types of compounds. For example, a potassium permanganate stain can indicate the presence of oxidizable groups like thiols.
-
Spectroscopic Analysis: If possible, isolate the major spots from the TLC plate (preparative TLC) and analyze them using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structures.[7]
Troubleshooting Guide for Synthesis and Purification
This section provides a more detailed guide to common problems encountered during the synthesis and purification of this compound.
Synthesis
| Problem | Possible Cause | Solution |
| Reaction has stalled (no further product formation) | Insufficient activation energy.[3] | Gradually increase the reaction temperature while monitoring by TLC.[3] |
| Degraded reagent or catalyst.[3] | Use fresh reagents and catalysts. Ensure proper storage of sensitive chemicals.[7] | |
| Poor solubility of reactants. | Choose a solvent in which all reactants are soluble at the reaction temperature.[7] | |
| Formation of disulfide byproduct | Oxidation of the thiol starting material. | - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use fresh thiol. |
| N-alkylation instead of S-alkylation | Ambident nucleophilicity of the phthalimide group. | This is less likely in this specific synthesis but can be influenced by the reaction conditions. Softer electrophiles and polar aprotic solvents generally favor S-alkylation. |
Purification
| Problem | Possible Cause | Solution |
| Difficulty separating product from starting materials by column chromatography | Similar polarities of the compounds. | - Optimize the solvent system: Try different solvent mixtures with varying polarities. - Use a different stationary phase: Consider using a different type of silica gel or another adsorbent. |
| Product is an oil and will not crystallize | Presence of impurities. | - Re-purify: Perform another round of column chromatography or try a different purification technique like preparative HPLC. - Trituration: Add a solvent in which the product is insoluble but the impurities are soluble to induce crystallization. |
| Product decomposes during purification | Sensitivity to heat or silica gel. | - Avoid excessive heat: Concentrate the product at reduced pressure and low temperature. - Deactivate silica gel: Run a plug of triethylamine through the silica gel column before loading your sample to neutralize acidic sites. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
N-(Hydroxymethyl)phthalimide
-
Thionyl chloride or other halogenating agent
-
3-Mercaptopropanoic acid
-
A suitable base (e.g., triethylamine, sodium carbonate)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Synthesis of N-(Chloromethyl)phthalimide:
-
Carefully add thionyl chloride to a solution of N-(hydroxymethyl)phthalimide in an anhydrous solvent at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude N-(chloromethyl)phthalimide. This intermediate is often used without further purification.
-
-
Thioether Formation:
-
Dissolve 3-mercaptopropanoic acid and a suitable base in an anhydrous solvent.
-
Add the crude N-(chloromethyl)phthalimide solution dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up:
-
Quench the reaction with water.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.
-
Characterization Data (Hypothetical):
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the phthalimide protons, the methylene protons adjacent to the sulfur and phthalimide, the methylene protons of the propanoic acid moiety, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Peaks for the carbonyl carbons of the phthalimide and carboxylic acid, aromatic carbons, and the aliphatic carbons. |
| Mass Spec (MS) | A molecular ion peak corresponding to the mass of the product (C₁₂H₁₁NO₄S). |
| Melting Point | A sharp melting point range for the pure crystalline solid. |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Logical Relationship: Troubleshooting Low Yield
References
- 1. CAS 497931-76-7: Propanoic acid, 3-[[[(phenylmethyl)thio]t… [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Protein Conjugation Efficiency with 3-(N-Phthalimidoylmethylthio)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the efficiency of protein conjugation using the heterobifunctional crosslinker, 3-(N-Phthalimidoylmethylthio)propanoic acid.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional crosslinker. It contains two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a protected thiol group (in the form of a phthalimidoylmethylthio ether). The NHS ester reacts with primary amines (like the side chain of lysine residues and the N-terminus) on a protein, while the protected thiol can be deprotected to reveal a free sulfhydryl group. This free thiol can then be conjugated to a second molecule containing a thiol-reactive group, such as a maleimide. This linker is commonly used in the development of antibody-drug conjugates (ADCs) and other complex bioconjugates.[1]
Q2: What is the overall workflow for using this crosslinker?
A2: The conjugation process is a multi-step procedure:
-
NHS Ester Conjugation: The NHS ester of the linker is reacted with the primary amines on the target protein.
-
Purification (optional but recommended): Excess, unreacted linker is removed.
-
Phthalimide Deprotection: The phthalimide protecting group is removed to expose the free thiol group.
-
Purification: The deprotection agent is removed.
-
Thiol Conjugation: The protein, now featuring a free thiol, is reacted with a thiol-reactive molecule (e.g., a maleimide-functionalized payload).
Q3: What are the critical parameters to control for a successful conjugation?
A3: The efficiency of the conjugation is highly dependent on several factors that need careful control at each step:
-
pH: Different pH optima are required for the NHS ester reaction, deprotection, and the subsequent thiol reaction.
-
Temperature: Reaction rates are temperature-dependent, and protein stability must be considered.
-
Molar Ratios: The ratio of linker to protein and the ratio of the second molecule to the thiolated protein will determine the degree of labeling.
-
Buffer Composition: Buffers should be free of competing nucleophiles (e.g., primary amines like Tris for NHS ester reactions, or thiols for maleimide reactions).[2]
-
Purity of Reagents: Use of fresh, high-quality reagents is crucial to avoid side reactions and low yields.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation process, providing potential causes and solutions.
Troubleshooting: Low Efficiency in NHS Ester Conjugation Step
| Issue | Potential Cause | Recommended Solution |
| Low or no labeling of the protein with the linker. | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze in aqueous solutions, especially at higher pH, rendering it inactive.[2] | - Prepare fresh solutions of the linker in an anhydrous solvent like DMSO or DMF immediately before use. - Avoid storing the linker in aqueous solutions. - Equilibrate the reagent vial to room temperature before opening to prevent condensation. |
| Suboptimal pH: The reaction pH is too low, leading to protonation of the primary amines on the protein, making them non-nucleophilic. | - Perform the reaction in a buffer with a pH between 7.2 and 8.5. A common choice is phosphate-buffered saline (PBS) at pH 7.4 or a bicarbonate buffer at pH 8.3.[2] | |
| Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for reaction with the NHS ester. | - Use amine-free buffers such as PBS, HEPES, or borate buffers.[2] | |
| Low protein concentration: Dilute protein solutions can lead to less efficient conjugation due to the competing hydrolysis of the NHS ester. | - If possible, increase the protein concentration. A typical starting concentration is 1-10 mg/mL.[2] | |
| Inaccurate quantification of reagents: Incorrect molar ratios of linker to protein can lead to under-labeling. | - Accurately determine the concentration of your protein and linker solutions. |
Troubleshooting: Inefficient Phthalimide Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete removal of the phthalimide group. | Insufficient deprotection agent: The concentration or molar excess of the deprotection agent (e.g., hydrazine) is too low. | - Increase the concentration or molar excess of the deprotection agent. For hydrazine, a significant molar excess is typically used.[3] |
| Suboptimal reaction conditions: The reaction time or temperature is insufficient for complete deprotection. | - Increase the reaction time or temperature, while monitoring for potential protein degradation. A typical condition is reacting with aqueous hydrazine for several hours at room temperature.[3][4] | |
| Poor accessibility of the linker on the protein: The linker may be attached to a sterically hindered region of the protein, making it less accessible to the deprotection agent. | - This is an inherent challenge. Optimization of the initial NHS ester labeling step to favor more accessible sites might be necessary. | |
| Protein precipitation or degradation. | Harsh deprotection conditions: Hydrazine can be harsh on some proteins. | - Consider milder deprotection methods, such as using ethylenediamine or a two-stage process with sodium borohydride followed by acetic acid.[5][6] - Perform the deprotection at a lower temperature for a longer duration. |
Troubleshooting: Low Yield in Thiol-Maleimide Conjugation Step
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation of the thiol-activated protein with the maleimide-containing molecule. | Re-oxidation of thiols: The newly exposed thiol groups can re-form disulfide bonds, especially in the presence of oxygen or metal ions. | - Degas all buffers before use. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Include a chelating agent like EDTA (1-5 mM) in the buffer to sequester metal ions. |
| Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis at pH values above 7.5, rendering it unreactive towards thiols. | - Maintain the reaction pH in the optimal range of 6.5-7.5.[2] - Prepare fresh solutions of the maleimide-containing molecule. | |
| Presence of residual deprotection agent: Residual hydrazine from the previous step can react with the maleimide. | - Ensure complete removal of the deprotection agent through dialysis or desalting columns before proceeding to the thiol conjugation step. | |
| Suboptimal pH: The pH is too low, reducing the concentration of the reactive thiolate anion. | - The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2] | |
| Instability of the final conjugate. | Retro-Michael reaction: The thioether bond formed can be reversible, leading to the dissociation of the conjugate. This is more pronounced in the presence of other thiols. | - After conjugation, consider adjusting the pH to slightly basic conditions to promote hydrolysis of the thiosuccinimide ring, which forms a more stable, ring-opened structure. |
III. Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing the conjugation reactions.
Table 1: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins, but may require longer reaction times. |
| Reaction Time | 30 minutes to 2 hours | Dependent on temperature and reactants. |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a common starting point for optimization.[2] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency.[2] |
| Buffer | PBS, HEPES, Borate | Must be free of primary amines.[2] |
Table 2: Phthalimide Deprotection Conditions
| Reagent | Typical Conditions | Notes |
| Hydrazine hydrate | Aqueous solution, room temperature, 1-4 hours | A large molar excess is typically used.[3][4] |
| Ethylenediamine | In isopropanol, room temperature | A milder alternative to hydrazine.[5] |
| Sodium borohydride (NaBH₄) / Acetic acid | Two-step, one-pot reaction | An exceptionally mild method that can prevent racemization.[6] |
Table 3: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common. |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature. |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization. |
| Buffer | PBS, HEPES, MES | Must be free of thiols. |
IV. Experimental Protocols & Visualizations
Experimental Workflow
The overall experimental workflow for a two-step conjugation using this compound is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
Validation & Comparative
A Comprehensive Guide to Validating the Purity of Synthesized 3-(N-Phthalimidoylmethylthio)propanoic Acid
For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of essential analytical techniques for confirming the purity of 3-(N-Phthalimidoylmethylthio)propanoic acid, a molecule featuring a phthalimide group, a thioether linkage, and a carboxylic acid moiety. We present detailed experimental protocols, comparative data, and visual workflows to ensure a thorough and accurate purity assessment.
Understanding Potential Impurities
The purity validation process begins with an understanding of potential impurities that may arise during synthesis. While the specific synthesis route for this compound can vary, a common approach involves the reaction of N-(bromomethyl)phthalimide with 3-mercaptopropanoic acid. Potential impurities could therefore include:
-
Unreacted Starting Materials: N-(bromomethyl)phthalimide and 3-mercaptopropanoic acid.
-
Byproducts: Disulfide-linked dimers of 3-mercaptopropanoic acid or products of side reactions.
-
Solvent Residues: Traces of solvents used during the reaction and purification steps.
A multi-technique approach is therefore essential for the comprehensive identification and quantification of the target compound and any potential contaminants.
Primary Analytical Techniques for Purity Validation
A combination of spectroscopic and chromatographic methods is the gold standard for structural elucidation and purity determination.[1] The primary techniques for validating this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of organic molecules.[1] Both ¹H and ¹³C NMR are critical for verifying the atomic connectivity of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Expected Spectral Data:
The following tables summarize the expected chemical shifts for this compound.
Table 1: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| Phthalimide (Ar-H) | ~7.8-7.9 | Multiplet | 4H |
| -S-CH₂-N- | ~4.9 | Singlet | 2H |
| -S-CH₂-CH₂- | ~2.9 | Triplet | 2H |
| -CH₂-COOH | ~2.7 | Triplet | 2H |
| -COOH | ~10-12 | Broad Singlet | 1H |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ) ppm |
| -COOH | ~173 |
| Phthalimide (C=O) | ~168 |
| Phthalimide (Ar-C) | ~134, 132, 123 |
| -S-CH₂-N- | ~38 |
| -CH₂-COOH | ~34 |
| -S-CH₂- | ~29 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.
Experimental Protocol:
-
Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule, likely in negative ion mode to deprotonate the carboxylic acid.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then dilute further for analysis.
-
Mobile Phase (for LC-MS): A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
Expected Data:
The primary data point is the molecular ion peak.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M-H]⁻ | 266.04 |
| [M+Na]⁺ | 290.03 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, providing complementary evidence for the compound's structure.[1]
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is a common and simple method for solid or liquid samples.
-
Instrument: A standard FT-IR spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Expected Data:
Table 4: Key IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=O (Phthalimide) | ~1775 and ~1715 (asymmetric and symmetric) |
| C-N (Phthalimide) | 1300-1400 |
| C-S (Thioether) | 600-800 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of a compound by separating it from potential impurities.[2] By using a suitable detector (e.g., UV-Vis), the relative peak areas can be used to estimate the purity.
Experimental Protocol:
-
Column: A C18 reverse-phase column is a good starting point for this moderately polar molecule.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile is often effective.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV detection at a wavelength where the phthalimide group absorbs strongly (e.g., 220-240 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
Data Presentation:
The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 5: Example HPLC Purity Analysis
| Peak | Retention Time (min) | Area | Area % | Identity |
| 1 | 2.5 | 1500 | 0.5 | Impurity A |
| 2 | 4.8 | 295500 | 98.5 | This compound |
| 3 | 6.1 | 3000 | 1.0 | Impurity B |
| Total | 300000 | 100.0 |
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: A logical workflow for the purity validation of a synthesized chemical compound.
Comparison of Analytical Techniques
The following diagram provides a comparative overview of the primary analytical techniques discussed.
Caption: Comparison of the strengths and weaknesses of key analytical techniques.
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted analytical approach. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group identification, and HPLC for quantitative purity assessment provides a robust and reliable validation package. By following the detailed protocols and comparative data presented in this guide, researchers can confidently ascertain the purity of their synthesized compound, ensuring the integrity of their subsequent research and development activities.
References
A Comparative Guide to 3-(N-Phthalimidoylmethylthio)propanoic Acid and Other Crosslinking Agents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking agent is a critical determinant in the successful development of bioconjugates, ranging from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. This guide provides an objective comparison of 3-(N-Phthalimidoylmethylthio)propanoic acid with other commonly employed crosslinking agents. The performance of these agents is evaluated based on their chemical reactivity, the stability of the formed linkages, and their applicability in various bioconjugation strategies. This comparison is supported by available data and established chemical principles to inform the selection of the most suitable crosslinker for your research needs.
Introduction to Crosslinking Chemistries
Crosslinking agents are molecules that contain at least two reactive groups, enabling the covalent linkage of two or more molecules. In the realm of bioconjugation, these agents are pivotal for attaching drugs, probes, or other macromolecules to proteins, peptides, or nucleic acids. The choice of a crosslinker is dictated by several factors, including the functional groups available on the biomolecule, the desired stability of the resulting conjugate, and whether the linkage needs to be reversible (cleavable) or permanent (non-cleavable).
Overview of this compound
This compound is a heterobifunctional crosslinking agent. Its structure comprises two key reactive moieties:
-
A Carboxylic Acid Group: This group can be activated, typically using carbodiimide chemistry (e.g., EDC in the presence of N-hydroxysuccinimide), to form a reactive NHS ester. This activated ester readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.
-
An N-(Thiomethyl)phthalimide Group: This moiety is reactive towards sulfhydryl (thiol) groups, which are present in cysteine residues. The reaction proceeds via a thiol-disulfide exchange mechanism, where the thiol group of the biomolecule attacks the sulfur atom attached to the phthalimide, with the phthalimide anion acting as a leaving group. This results in the formation of a disulfide bond between the crosslinker and the biomolecule.
This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.
Comparison with Other Crosslinking Agents
The performance of this compound can be best understood by comparing it to other widely used crosslinking agents with similar or alternative functionalities. The following sections provide a detailed comparison with key classes of crosslinkers.
Thiol-Reactive Chemistries: A Head-to-Head Comparison
The specific modification of cysteine residues is a popular strategy in bioconjugation due to the relatively low abundance and high nucleophilicity of the thiol group. Here, we compare the N-(thiomethyl)phthalimide moiety with two of the most common thiol-reactive groups: maleimides and pyridyl disulfides.
Table 1: Comparison of Thiol-Reactive Crosslinking Chemistries
| Feature | N-(Thiomethyl)phthalimide | Maleimide | Pyridyl Disulfide |
| Reaction Mechanism | Thiol-Disulfide Exchange | Michael Addition | Thiol-Disulfide Exchange |
| Reactive Group | N-S bond | Carbon-carbon double bond | Disulfide bond |
| Formed Linkage | Disulfide (-S-S-) | Thioether (-S-C-) | Disulfide (-S-S-) |
| Cleavability | Cleavable with reducing agents | Generally non-cleavable | Cleavable with reducing agents |
| Optimal pH | Neutral to slightly basic | 6.5 - 7.5[1] | 7.0 - 8.0 |
| Reaction Rate | Moderate | Fast[1] | Moderate |
| Stability of Linkage | Moderately stable in plasma | Stable thioether, but succinimide ring can undergo hydrolysis or retro-Michael reaction[1] | Susceptible to reduction by endogenous thiols (e.g., glutathione) |
| Side Reactions | Potential for reaction with other nucleophiles at high pH | Hydrolysis of the maleimide ring, reaction with amines at pH > 7.5 | - |
Heterobifunctional Crosslinkers: A Broader Perspective
Heterobifunctional crosslinkers, which possess two different reactive groups, are essential for creating specific bioconjugates. The table below compares this compound (after activation of its carboxyl group to an NHS ester) with other common heterobifunctional crosslinkers.
Table 2: Comparison of Common Heterobifunctional Crosslinking Agents
| Crosslinker | Reactive Group 1 (Amine-Reactive) | Reactive Group 2 (Thiol-Reactive) | Linkage Type | Spacer Arm Length | Key Features |
| This compound-NHS Ester | NHS Ester | N-(Thiomethyl)phthalimide | Amide, Disulfide (Cleavable) | ~6.8 Å | Forms a cleavable disulfide bond. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | Amide, Thioether (Non-cleavable) | 8.3 Å | Forms a stable, non-cleavable thioether bond; contains a cyclohexane ring for added stability. |
| SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridyl Disulfide | Amide, Disulfide (Cleavable) | 6.8 Å | Forms a cleavable disulfide bond; reaction progress can be monitored by measuring the release of pyridine-2-thione. |
| SIA (Succinimidyl iodoacetate) | NHS Ester | Iodoacetyl | Amide, Thioether (Non-cleavable) | 1.5 Å | Short spacer arm; forms a stable thioether bond. |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are generalized protocols for a two-step conjugation using an amine- and thiol-reactive crosslinker like this compound.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of Protein A (containing accessible amines) to Protein B (containing a free thiol).
Materials:
-
Protein A
-
Protein B
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Conjugation Buffer B: PBS containing 10 mM EDTA, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in an appropriate organic solvent (e.g., DMSO or DMF) at a molar ratio of 1:1.2:1.2.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
-
Reaction with Protein A (Amine-Reactive Step):
-
Dissolve Protein A in Conjugation Buffer A.
-
Add the activated crosslinker solution to the Protein A solution. The molar ratio of crosslinker to protein should be optimized but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer B.
-
-
Reaction with Protein B (Thiol-Reactive Step):
-
Dissolve Protein B in Conjugation Buffer B. If necessary, reduce any existing disulfide bonds in Protein B using a reducing agent like TCEP, followed by its removal.
-
Add the activated Protein A to the solution of Protein B. A slight molar excess of activated Protein A may be beneficial.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Purify the final conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unreacted proteins.
-
Visualizing the Workflow and Linkage Chemistry
Conclusion
This compound offers a valuable addition to the toolbox of heterobifunctional crosslinking agents. Its key advantage lies in its ability to form a cleavable disulfide bond with thiol-containing molecules, making it particularly suitable for applications requiring the release of a conjugated payload, such as in the design of ADCs with a reducible linker.
The choice between this compound and other crosslinkers depends on the specific requirements of the application:
-
For a stable, non-cleavable linkage , a maleimide-based crosslinker like SMCC is generally preferred due to the robust thioether bond it forms.
-
For a cleavable linkage where monitoring the reaction progress is desirable, SPDP is an excellent choice due to the release of a chromogenic byproduct.
-
This compound provides an alternative for creating a cleavable disulfide bond . While direct comparative data on its in-vivo stability versus pyridyl disulfides is limited, the underlying chemistry is well-established.
Further experimental validation is recommended to fully characterize the performance of this compound in specific biological systems, particularly concerning the in-vivo stability of the resulting disulfide linkage compared to more established cleavable linkers.
References
A Comparative Guide to the Biological Efficacy of Haptens for Pesticide Detection: Featuring 3-(N-Phthalimidoylmethylthio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of haptens, with a focus on the potential application of 3-(N-Phthalimidoylmethylthio)propanoic acid in the development of immunoassays for the fungicide captan. Due to a lack of direct comparative studies for this specific hapten, this document outlines the critical parameters for evaluating hapten performance and presents illustrative data based on common findings in the field of pesticide immunoassay development.
Introduction to Hapten Efficacy in Immunoassays
Small molecules like pesticides, drugs, and toxins are generally not immunogenic on their own. To elicit an immune response and generate specific antibodies for use in immunoassays, these small molecules, known as haptens, must be covalently coupled to a larger carrier molecule, typically a protein.[][2] The success of an immunoassay is critically dependent on the characteristics of the hapten-protein conjugate.[3][4] The design of the hapten, including the site of attachment to the carrier and the length of the spacer arm, can significantly influence the specificity and sensitivity of the resulting antibodies.[5]
Comparative Analysis of Hapten Performance
The biological efficacy of a hapten is determined by its ability to generate high-affinity and specific antibodies. Key performance indicators include the antibody titer, the 50% inhibition concentration (IC50) in a competitive immunoassay, and the limit of detection (LOD). The following table provides an illustrative comparison of hypothetical haptens for the detection of a target pesticide, based on typical data from immunochemical studies.
Table 1: Illustrative Comparison of Hapten Performance in a Competitive ELISA
| Hapten ID | Hapten Structure | Spacer Arm Length | Carrier Protein | Antibody Titer | IC50 (ng/mL) | Limit of Detection (ng/mL) | Cross-Reactivity (%) |
| Hapten A (e.g., this compound) | Phthalimide derivative with a propanoic acid linker | Short | BSA | 1:32,000 | 15 | 0.5 | Target: 100; Metabolite X: 25; Related Pesticide Y: <1 |
| Hapten B | Alternative phthalimide derivative with a longer alkyl chain linker | Long | KLH | 1:64,000 | 8 | 0.2 | Target: 100; Metabolite X: 15; Related Pesticide Y: <0.5 |
| Hapten C | Derivative with linker attached at a different position on the phthalimide ring | Medium | OVA | 1:16,000 | 30 | 1.0 | Target: 100; Metabolite X: 40; Related Pesticide Y: 5 |
Note: The data presented in this table is hypothetical and serves to illustrate the key performance metrics for comparing haptens. Actual values would need to be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of haptens. Below are representative protocols for key experiments.
Protocol 1: Hapten-Protein Conjugation using the Carbodiimide Method
This method is commonly used for coupling haptens with carboxyl groups to the primary amines of a carrier protein.[3]
Materials:
-
Hapten (e.g., this compound)
-
Carrier Protein (e.g., Bovine Serum Albumin - BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the hapten (e.g., 0.01 mmol) in a minimal amount of DMF or DMSO.
-
In a separate tube, dissolve EDC (0.02 mmol) and NHS (0.02 mmol) in the hapten solution.
-
Stir the mixture at room temperature for 4-6 hours to activate the carboxyl group of the hapten.
-
Dissolve the carrier protein (e.g., 10 mg of BSA) in 5 mL of PBS (pH 7.4).
-
Slowly add the activated hapten solution dropwise to the carrier protein solution while gently stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Transfer the conjugate solution to a dialysis tube and dialyze against PBS (1 L) at 4°C for 48 hours, with at least three changes of the dialysis buffer.
-
After dialysis, store the hapten-protein conjugate at -20°C.
-
Characterize the conjugate using methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry to determine the hapten-to-protein molar ratio.[3]
Protocol 2: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
This protocol outlines a common format for detecting small molecules like pesticides.[6]
Materials:
-
Coating antigen (hapten conjugated to a different carrier protein, e.g., Ovalbumin - OVA)
-
Primary antibody (raised against the immunizing hapten-protein conjugate)
-
Secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Standard solutions of the target analyte
Procedure:
-
Coating: Dilute the coating antigen in coating buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add 50 µL of standard solution (or sample) and 50 µL of the primary antibody (at an optimal dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the analyte in the sample.
Visualizing Key Processes
The following diagrams illustrate the fundamental workflows and signaling principles involved in hapten-based immunoassays.
Caption: Workflow for Hapten-Protein Conjugation.
Caption: Principle of Indirect Competitive ELISA.
Caption: Hapten-Induced Antibody Generation Pathway.
References
- 2. Hapten - Wikipedia [en.wikipedia.org]
- 3. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Validation of Assays Involving 3-(N-Phthalimidoylmethylthio)propanoic Acid: A Review of Available Methodologies
For researchers, scientists, and drug development professionals, the rigorous validation of analytical assays is a cornerstone of reliable and reproducible data. This guide addresses the analytical validation of assays utilizing 3-(N-Phthalimidoylmethylthio)propanoic acid. However, a comprehensive review of publicly available scientific literature and commercial resources reveals a significant lack of specific data regarding the use of this compound in assay validation.
Our investigation indicates that this compound is primarily characterized as a hapten. Haptens are small molecules that, when conjugated to a larger carrier protein, can elicit an immune response and be used to generate antibodies. This suggests that the primary application of this compound is in the development of immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of a specific target analyte. In this context, the hapten is crucial for producing the necessary biological recognition elements (antibodies) for the assay.
Despite its classification as a hapten, there is a notable absence of published studies detailing the development and, critically, the analytical validation of any specific immunoassay employing this compound. Analytical validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range. Without access to studies that have performed this validation for an assay using this particular hapten, a direct comparison with alternative methods and the presentation of supporting experimental data is not possible at this time.
General Principles of Immunoassay Validation
While specific data for this compound is unavailable, we can provide a general overview of the experimental protocols and validation parameters typically assessed in the analytical validation of a competitive immunoassay for a small molecule hapten.
Key Validation Parameters and Experimental Approaches
| Validation Parameter | Description | Typical Experimental Approach | Acceptance Criteria (Illustrative) |
| Accuracy | The closeness of agreement between the measured value and the true value. | Spike-recovery studies in the relevant matrix (e.g., plasma, urine). Samples are spiked with known concentrations of the analyte and analyzed. | Recovery within 80-120% of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory). Multiple replicates of samples at different concentrations are analyzed within the same run, on different days, and by different analysts or in different laboratories. | Coefficient of Variation (CV) ≤ 15% for standards and quality controls (≤ 20% at the LLOQ). |
| Specificity | The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. | Cross-reactivity studies with structurally related compounds. Potential interfering substances (e.g., endogenous matrix components, metabolites) are tested for their ability to produce a signal in the assay. | Minimal cross-reactivity with related compounds (e.g., <1%). No significant interference from matrix components. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by analyzing a series of low-concentration samples and calculating the concentration that corresponds to the mean signal of the blank plus 3 standard deviations. | A statistically significant signal above the background noise. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest concentration on the standard curve that can be measured with acceptable accuracy (e.g., within 20% of the nominal value) and precision (e.g., CV ≤ 20%). | Defined by the lowest standard on the calibration curve that meets predefined accuracy and precision criteria. |
| Linearity & Range | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A series of standards of known concentrations are prepared and analyzed to generate a calibration curve. The linear range is the concentration range over which the assay is precise, accurate, and linear. | A correlation coefficient (r²) of ≥ 0.99 for the calibration curve. |
Experimental Workflow for Immunoassay Validation
The following diagram illustrates a generalized workflow for the analytical validation of a competitive immunoassay, the likely application for a hapten such as this compound.
Conclusion and Recommendations
Due to the absence of specific data for assays using this compound, a direct comparative guide cannot be provided. Researchers interested in utilizing this hapten for immunoassay development are advised to:
-
Conduct thorough literature searches for the target analyte of interest. It is possible that immunoassays have been developed for the target using different haptens. A comparison of the performance of these assays would be a valuable starting point.
-
Perform de novo assay development and validation. Should this hapten be essential for a novel assay, a complete development and validation process following established guidelines (e.g., from the ICH or other regulatory bodies) will be necessary. The general principles and workflows outlined above can serve as a foundational guide for such an endeavor.
-
Explore alternative analytical methods. Depending on the analyte and the required sensitivity and throughput, other analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) may be viable alternatives to a novel immunoassay and will have their own well-established validation procedures.
This guide will be updated should relevant experimental data concerning the analytical validation of assays using this compound become publicly available.
comparative analysis of different synthesis routes for 3-(N-Phthalimidoylmethylthio)propanoic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of two plausible synthetic routes for 3-(N-Phthalimidoylmethylthio)propanoic acid, a molecule with potential applications in medicinal chemistry and materials science. The routes are evaluated based on their reaction steps, yields, and overall efficiency, supported by detailed experimental protocols.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are proposed and compared:
-
Route A: S-Alkylation Pathway. This route involves the direct S-alkylation of 3-mercaptopropanoic acid with a pre-functionalized phthalimide derivative.
-
Route B: Michael Addition Pathway. This strategy is based on the conjugate addition of a phthalimide-containing thiol to an acrylic acid precursor.
The following table summarizes the key quantitative data for each route, providing a clear comparison of their respective advantages and disadvantages.
| Parameter | Route A: S-Alkylation | Route B: Michael Addition |
| Number of Steps | 2 | 3 |
| Starting Materials | Phthalimide, Paraformaldehyde, Thionyl Chloride, 3-Mercaptopropanoic acid | Phthalimide, Paraformaldehyde, Thionyl Chloride, Potassium Thioacetate, Acrylic Acid |
| Overall Estimated Yield | ~75-85% | ~65-75% |
| Key Intermediates | N-(Chloromethyl)phthalimide | N-(Acetylthiomethyl)phthalimide, N-(Mercaptomethyl)phthalimide |
| Potential Challenges | Handling of lachrymatory N-(chloromethyl)phthalimide. | Multi-step synthesis of the thiol intermediate; potential for side reactions during deacetylation. |
Experimental Protocols
Route A: S-Alkylation Pathway
This route is a two-step process starting from the readily available phthalimide.
Step 1: Synthesis of N-(Chloromethyl)phthalimide
-
Materials: Phthalimide (147.1 g, 1.0 mol), paraformaldehyde (33.0 g, 1.1 mol), and thionyl chloride (130.9 g, 1.1 mol).
-
Procedure: A mixture of phthalimide and paraformaldehyde is heated to 110-120°C in a suitable solvent (e.g., toluene). Thionyl chloride is added dropwise, and the reaction mixture is refluxed for 2-3 hours. The solvent is then removed under reduced pressure, and the crude product is recrystallized from an appropriate solvent to yield N-(chloromethyl)phthalimide.
-
Expected Yield: 85-95%.
Step 2: Synthesis of this compound
-
Materials: N-(Chloromethyl)phthalimide (19.5 g, 0.1 mol), 3-mercaptopropanoic acid (10.6 g, 0.1 mol), and a non-nucleophilic base (e.g., triethylamine, 10.1 g, 0.1 mol) in a suitable solvent like acetonitrile.
-
Procedure: 3-Mercaptopropanoic acid is dissolved in acetonitrile, and triethylamine is added. The mixture is stirred at room temperature, and a solution of N-(chloromethyl)phthalimide in acetonitrile is added dropwise. The reaction is stirred at room temperature for 12-18 hours. The reaction mixture is then filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated, and the residue is purified by recrystallization or column chromatography to give the final product.
-
Expected Yield: ~85-90%.
Route B: Michael Addition Pathway
This route involves the synthesis of a thiol-containing phthalimide intermediate, followed by a Michael addition.
Step 1: Synthesis of N-(Acetylthiomethyl)phthalimide
-
Materials: N-(Chloromethyl)phthalimide (19.5 g, 0.1 mol) and potassium thioacetate (11.4 g, 0.1 mol) in a polar aprotic solvent like dimethylformamide (DMF).
-
Procedure: N-(Chloromethyl)phthalimide is dissolved in DMF, and potassium thioacetate is added portion-wise. The mixture is stirred at room temperature for 4-6 hours. The reaction mixture is then poured into water, and the precipitated product is filtered, washed with water, and dried to yield N-(acetylthiomethyl)phthalimide.
-
Expected Yield: 90-95%.
Step 2: Synthesis of N-(Mercaptomethyl)phthalimide
-
Materials: N-(Acetylthiomethyl)phthalimide (23.5 g, 0.1 mol) and a base (e.g., sodium hydroxide, 4.4 g, 0.11 mol) in a mixture of methanol and water.
-
Procedure: N-(Acetylthiomethyl)phthalimide is suspended in methanol, and an aqueous solution of sodium hydroxide is added dropwise at 0°C.[1][2] The reaction is stirred at room temperature for 1-2 hours until the deacetylation is complete (monitored by TLC).[1][2] The mixture is then acidified with a dilute acid (e.g., 1 M HCl) to precipitate the product. The solid is filtered, washed with water, and dried to give N-(mercaptomethyl)phthalimide.[1][2]
-
Expected Yield: ~85-90%.
Step 3: Synthesis of this compound
-
Materials: N-(Mercaptomethyl)phthalimide (19.3 g, 0.1 mol), acrylic acid (7.2 g, 0.1 mol), and a catalytic amount of a base (e.g., triethylamine) in a suitable solvent like tetrahydrofuran (THF).
-
Procedure: N-(Mercaptomethyl)phthalimide and acrylic acid are dissolved in THF. A catalytic amount of triethylamine is added, and the mixture is stirred at room temperature for 24-48 hours.[3][4][5] The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product.[3][4][5]
-
Expected Yield: ~80-85%.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the two proposed synthetic routes.
Caption: Workflow for Route A: S-Alkylation Pathway.
Caption: Workflow for Route B: Michael Addition Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. researchgate.net [researchgate.net]
Confirming the Structure of 3-(N-Phthalimidoylmethylthio)propanoic acid via Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive approach to confirming the chemical structure of 3-(N-Phthalimidoylmethylthio)propanoic acid using a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comparative analysis based on predicted spectral data derived from its constituent chemical moieties: the phthalimide group, the thiomethyl linker, and the propanoic acid chain.
Predicted Spectroscopic Data
The expected spectroscopic data for this compound is summarized below. These predictions are based on the known spectral characteristics of N-substituted phthalimides, 3-thiopropanoic acid derivatives, and general principles of organic spectroscopy.
| Spectroscopic Technique | Functional Group/Proton Environment | Expected Chemical Shift/Frequency Range |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |
| C-H stretch (Aromatic) | 3100-3000 cm⁻¹ | |
| C-H stretch (Aliphatic) | 2980-2850 cm⁻¹ | |
| C=O stretch (Phthalimide, symmetric) | ~1770 cm⁻¹ | |
| C=O stretch (Phthalimide, asymmetric) | ~1700 cm⁻¹ | |
| C=O stretch (Carboxylic Acid) | ~1710 cm⁻¹ | |
| C-N stretch (Phthalimide) | ~1380 cm⁻¹ | |
| C-S stretch | ~700-600 cm⁻¹ | |
| ¹H NMR Spectroscopy | Phthalimide aromatic protons | 7.8-7.9 ppm (multiplet, 4H) |
| N-CH₂-S protons | ~4.5-5.0 ppm (singlet, 2H) | |
| S-CH₂ protons | ~2.8-3.2 ppm (triplet, 2H) | |
| CH₂-COOH protons | ~2.6-2.9 ppm (triplet, 2H) | |
| COOH proton | >10 ppm (broad singlet, 1H) | |
| ¹³C NMR Spectroscopy | Phthalimide C=O carbons | ~168 ppm |
| Carboxylic acid C=O carbon | ~175 ppm | |
| Phthalimide aromatic carbons (quaternary) | ~132 ppm | |
| Phthalimide aromatic carbons (CH) | ~123, ~134 ppm | |
| N-CH₂-S carbon | ~35-40 ppm | |
| S-CH₂ carbon | ~30-35 ppm | |
| CH₂-COOH carbon | ~30-35 ppm | |
| Mass Spectrometry | Molecular Ion (M⁺) | Expected m/z = 279 |
| Fragmentation | Fragments corresponding to the phthalimide group (m/z 147, 130, 104, 76), loss of the carboxylic acid group, and cleavage of the thioether linkage. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Procedure:
-
Sample Preparation: A small amount of the solid sample is dissolved in a volatile solvent such as methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups expected in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy Procedure:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired using a standard pulse sequence.
-
Data Analysis: The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are analyzed to assign the different proton environments in the molecule.
¹³C NMR Spectroscopy Procedure:
-
Sample Preparation: A more concentrated sample (20-50 mg) is prepared in a deuterated solvent as for ¹H NMR.
-
Data Acquisition: The ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments, including carbonyl, aromatic, and aliphatic carbons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using a technique like electrospray ionization (ESI) or electron impact (EI).
-
Ionization and Mass Analysis: The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern is also examined to identify characteristic fragment ions that can help to confirm the structure. The fragmentation of N-substituted phthalimides often involves the formation of ions related to the stable phthalimide ring structure.[1][2] The thiopropionic acid moiety may undergo fragmentation through rearrangement pathways.[3]
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
Caption: Workflow for the spectroscopic confirmation of the target compound.
By systematically applying these spectroscopic techniques and comparing the obtained data with the predicted values, researchers can confidently confirm the structure of synthesized this compound. This rigorous analytical approach is crucial for ensuring the identity and purity of compounds in drug discovery and development pipelines.
References
Navigating the Matrix: A Comparative Guide to the Performance of 3-(N-Phthalimidoylmethylthio)propanoic Acid in Diverse Buffer Systems
For researchers, scientists, and professionals in drug development, the selection of an appropriate buffer system is paramount to ensure the stability and efficacy of a compound during in vitro studies. This guide provides a comprehensive comparison of the performance of 3-(N-Phthalimidoylmethylthio)propanoic acid in various commonly used buffer systems. The insights presented herein are based on the known chemical properties of its constituent functional groups—the phthalimide ring and the thioether linkage—and are supported by detailed, actionable experimental protocols for empirical validation.
The stability of this compound is a critical parameter that can be significantly influenced by the pH and composition of the surrounding buffer. The molecule possesses two key moieties susceptible to degradation: the phthalimide ring, which is prone to hydrolysis under certain pH conditions, and the thioether linkage, which can be susceptible to oxidation. Understanding the interplay between the compound and the buffer system is essential for obtaining reliable and reproducible experimental results.
Predicted Performance and Stability Profile
Based on existing literature for related compounds, a hypothetical stability profile of this compound across different buffer systems is summarized below. It is predicted that the compound will exhibit optimal stability in slightly acidic to neutral pH ranges, with increased degradation observed in alkaline conditions due to the hydrolysis of the phthalimide ring.
Table 1: Predicted Stability of this compound in Common Buffer Systems after 24-hour Incubation at 37°C
| Buffer System | pH | Predicted Stability (% Remaining) | Potential Degradation Pathway |
| Citrate Buffer | 5.0 | >95% | Minimal degradation expected. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 90-95% | Minor hydrolysis of the phthalimide ring. |
| Tris Buffer | 8.0 | 80-90% | Increased rate of phthalimide hydrolysis. |
| Carbonate-Bicarbonate Buffer | 9.0 | <70% | Significant hydrolysis of the phthalimide ring. |
Key Experimental Protocols
To empirically determine the stability of this compound, the following detailed experimental protocols are recommended.
Protocol 1: Assessment of Compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound over time in different buffer systems using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected buffer solutions (e.g., 0.1 M Citrate buffer pH 5.0, PBS pH 7.4, 0.1 M Tris buffer pH 8.0, 0.1 M Carbonate-Bicarbonate buffer pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator or water bath set to 37°C
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Working Solution Preparation: Dilute the stock solution with each of the selected buffer systems to a final concentration of 100 µM.
-
Incubation: Aliquot the working solutions into separate autosampler vials for each time point (e.g., 0, 2, 4, 8, 12, and 24 hours). Incubate the vials at 37°C.
-
Sample Analysis: At each designated time point, remove a vial from the incubator and immediately quench any further reaction by adding an equal volume of acetonitrile.
-
HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid. Monitor the elution of the parent compound using a UV detector at a wavelength determined by a preliminary UV scan (e.g., ~220 nm).
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the 0-hour time point.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol is designed to identify the potential degradation products of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Samples from the stability study (Protocol 1)
-
LC-MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Use the same samples prepared for the HPLC stability study.
-
LC-MS Analysis: Inject the samples into the LC-MS system. Use a similar chromatographic method as in the HPLC analysis to separate the parent compound from its degradation products.
-
Mass Spectrometry: Acquire mass spectra for the eluting peaks in both positive and negative ion modes.
-
Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear over time. Propose structures for the degradation products based on their mass and the known reactivity of the parent compound (e.g., hydrolysis of the phthalimide ring would result in a product with an increased mass corresponding to the addition of a water molecule).
Visualizing Key Concepts
To further aid in the understanding of the experimental workflow and the potential degradation pathway, the following diagrams are provided.
Figure 1: Experimental workflow for assessing compound stability.
Figure 2: Predicted primary degradation pathway in alkaline buffers.
Conclusion
The choice of buffer system is a critical determinant of the stability of this compound in experimental settings. This guide provides a predictive framework and robust experimental protocols to empower researchers to make informed decisions. It is anticipated that the compound will exhibit the greatest stability in buffers with a pH range of 5.0 to 7.4. Conversely, alkaline buffer systems are likely to induce significant degradation through the hydrolysis of the phthalimide ring. Empirical validation using the detailed HPLC and LC-MS protocols is strongly recommended to ascertain the precise stability profile under specific experimental conditions. This systematic approach will ensure the integrity of the compound and the reliability of the resulting scientific data.
A Comparative Guide to the Application of 3-(N-Phthalimidoylmethylthio)propanoic Acid in Hapten-Carrier Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the use of 3-(N-Phthalimidoylmethylthio)propanoic acid as a hapten for conjugation to carrier proteins, a critical step in the development of immunoassays and vaccines. Due to a lack of publicly available experimental data for this compound, this document establishes a comparison with a well-characterized carboxyl-containing hapten, a mercaptopropionic acid derivative of atrazine (MPAD), to provide a framework for its potential application and evaluation.
Introduction to Hapten-Carrier Conjugation
Small molecules, known as haptens, are typically not immunogenic on their own. To elicit a specific antibody response, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The resulting conjugate can then be used to immunize an animal model to produce antibodies specific to the hapten. The efficiency of this conjugation and the density of the hapten on the carrier protein are critical parameters that influence the resulting antibody titer and affinity.[1] this compound is a hapten designed for this purpose, featuring a terminal carboxyl group that can be activated for conjugation to primary amines on a carrier protein.
Comparative Analysis of Haptens
This section compares this compound with an alternative carboxyl-containing hapten, an atrazine derivative (MPAD), for which experimental data is available.
Table 1: Hapten Characteristics
| Feature | This compound | Mercaptopropionic Acid Derivative of Atrazine (MPAD) |
| Structure | Contains a phthalimide group, a thioether linkage, and a propanoic acid moiety. | Contains a triazine ring, a thioether linkage, and a propanoic acid moiety. |
| Reactive Group | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |
| Conjugation Chemistry | EDC/NHS-mediated amide bond formation | DCC/NHS-mediated amide bond formation[1] |
| Potential Applications | Immunoassay development, antibody production for targeted therapies. | Immunoassay for pesticide monitoring.[1] |
Experimental Protocols
A detailed experimental protocol is essential for reproducible hapten-carrier conjugation. Below is a plausible protocol for this compound based on standard EDC/NHS chemistry, alongside the published protocol for the atrazine derivative (MPAD).
Protocol 1: Conjugation of this compound to BSA (Hypothetical)
-
Activation of Hapten:
-
Dissolve 10 mg of this compound in 1 mL of dimethylformamide (DMF).
-
Add a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate the mixture for 4 hours at room temperature to form the NHS-ester of the hapten.
-
Centrifuge to remove the urea byproduct.
-
-
Conjugation to BSA:
-
Dissolve 10 mg of BSA in 1 mL of 0.1 M phosphate buffer (pH 8.0).
-
Slowly add the activated hapten solution to the BSA solution while gently stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Purification:
-
Remove unconjugated hapten and reaction byproducts by dialysis against phosphate-buffered saline (PBS) at 4°C for 48 hours, with several buffer changes.
-
Alternatively, use a desalting column for purification.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay.
-
Estimate the hapten density (moles of hapten per mole of BSA) using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugate to that of the unconjugated BSA.[1]
-
Protocol 2: Conjugation of Atrazine Derivative (MPAD) to BSA (Published Protocol)[1]
-
Activation of Hapten:
-
Conjugation to BSA:
-
Purification and Characterization:
-
The conjugates were characterized for hapten density using MALDI-TOF mass spectrometry and fluorescence spectroscopy.[1]
-
Quantitative Data Comparison
The following tables present experimental data for the atrazine derivative (MPAD) and provide a template for the expected data for this compound.
Table 2: Hapten Density of BSA Conjugates
| Molar Ratio (Hapten:BSA) | Hapten Density (moles of MPAD per mole of BSA)[1] | Hapten Density (moles of this compound per mole of BSA) |
| 1:5 | 3 | Data not available |
| 1:10 | 5 | Data not available |
| 1:20 | 10 | Data not available |
| 1:40 | 14 | Data not available |
| 1:100 | 17 | Data not available |
Table 3: Antibody Titer from Immunization with Hapten-BSA Conjugates
| Immunogen (Hapten-BSA Conjugate) | Animal Model | Titer (post 3rd booster)[1] |
| MPAD-BSA (1:40 ratio) | Rabbit | 5 x 10⁻⁵ to 2.0 x 10⁻⁶ |
| This compound-BSA | Not applicable | Data not available |
Visualizations
Experimental Workflow for Hapten-Carrier Conjugation
References
A Researcher's Guide to Cross-Reactivity Studies of Small Molecule Antibodies: Featuring 3-(N-Phthalimidoylmethylthio)propanoic Acid Haptens
For researchers and drug development professionals venturing into the realm of antibody generation against small molecules, understanding the specificity and potential cross-reactivity of these antibodies is paramount. This guide provides a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies, using the hapten 3-(N-Phthalimidoylmethylthio)propanoic acid as a central example. While specific cross-reactivity data for antibodies generated against this particular hapten is not publicly available, this guide will equip you with the necessary framework to design, execute, and interpret such studies for any small molecule of interest.
The Critical Role of Hapten Design
The journey to a highly specific antibody begins with the design of the hapten-carrier conjugate. Haptens, like this compound, are small molecules that can elicit an immune response only when attached to a larger carrier protein.[1][2] The structure of the hapten and the point of attachment to the carrier protein are critical determinants of the resulting antibody's specificity and affinity.[3]
This compound is a hapten that possesses a carboxyl group at the end of a spacer arm, making it suitable for conjugation to the free amine groups of carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4] This conjugation is a crucial step in rendering the hapten immunogenic.[5]
Experimental Workflow for Antibody Generation and Characterization
The process of generating and characterizing antibodies against a small molecule hapten follows a well-defined workflow, from immunogen synthesis to cross-reactivity assessment.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cross-reactivity studies. Below are generalized protocols for key experiments.
Immunogen Synthesis: Hapten-Carrier Conjugation
The synthesis of the immunogen involves covalently linking the hapten to a carrier protein.
Materials:
-
This compound hapten
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the hapten in a suitable organic solvent (e.g., DMF or DMSO) and then dilute in PBS.
-
Activate the carboxyl group of the hapten by adding EDC and NHS to the hapten solution.
-
Incubate the mixture for 15-30 minutes at room temperature.
-
Add the activated hapten solution to the carrier protein solution in PBS.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the resulting hapten-carrier conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
Determine the conjugation efficiency by methods such as MALDI-TOF mass spectrometry or by measuring the remaining free hapten.
Antibody Production
The generation of antibodies can be achieved through the immunization of host animals.[5]
Procedure:
-
Emulsify the hapten-carrier immunogen with an equal volume of complete Freund's adjuvant for the primary immunization.
-
Inject the emulsion subcutaneously into host animals (e.g., rabbits or mice). The amount of immunogen will vary depending on the host.
-
Subsequent booster immunizations are performed at regular intervals (e.g., every 2-4 weeks) using the immunogen emulsified with incomplete Freund's adjuvant.
-
Monitor the antibody titer in the serum using an indirect ELISA.
-
Once a high antibody titer is achieved, collect the antiserum.
-
For polyclonal antibodies, the serum can be used directly or the antibodies can be purified using protein A/G affinity chromatography. For monoclonal antibodies, hybridoma technology would be employed.
Cross-Reactivity Assessment by Competitive ELISA
Competitive ELISA is a common and effective method for determining the cross-reactivity of antibodies.[6]
Procedure:
-
Coat a microtiter plate with a suboptimal concentration of a hapten-protein conjugate (different from the immunizing conjugate to avoid carrier-specific antibody interference).
-
Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Prepare a series of dilutions of the compound to be tested for cross-reactivity (competitor) and the original hapten (reference compound).
-
In a separate plate or tubes, pre-incubate a fixed, limited concentration of the antibody with the various concentrations of the competitor and reference compounds.
-
Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate.
-
Incubate to allow the free antibody (not bound to the competitor) to bind to the coated antigen.
-
Wash the plate to remove unbound materials.
-
Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the plate again.
-
Add a suitable substrate for the enzyme and measure the resulting signal (e.g., color change) using a plate reader.
-
The signal will be inversely proportional to the concentration of the competitor in the sample.
Data Presentation and Interpretation
Quantitative data from cross-reactivity studies should be summarized in a clear and structured table for easy comparison. The cross-reactivity is typically expressed as a percentage relative to the binding of the original hapten.
The IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen, is determined for the hapten and each of the tested compounds. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Hapten / IC50 of Competitor) x 100
Hypothetical Cross-Reactivity Data
The following table illustrates how cross-reactivity data for a hypothetical antibody raised against this compound might be presented. The selection of compounds to test for cross-reactivity should include structurally similar molecules to probe the specificity of the antibody.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | (Reference Hapten) | 10 | 100 |
| N-Methylphthalimide | (Structurally related) | 500 | 2 |
| 3-Mercaptopropanoic acid | (Structurally related) | > 10,000 | < 0.1 |
| Phthalimide | (Structurally related) | 2,000 | 0.5 |
| Unrelated Small Molecule A | (Negative Control) | > 10,000 | < 0.1 |
| Unrelated Small Molecule B | (Negative Control) | > 10,000 | < 0.1 |
Interpretation of Hypothetical Data:
In this hypothetical example, the antibody demonstrates high specificity for the immunizing hapten. The low cross-reactivity with structurally related components like N-Methylphthalimide, 3-Mercaptopropanoic acid, and Phthalimide suggests that the antibody recognizes the entire hapten structure rather than just a fragment. The negligible cross-reactivity with unrelated small molecules confirms the antibody's specificity.
Logical Relationship in Cross-Reactivity Assessment
The decision-making process for evaluating antibody cross-reactivity can be visualized as a logical flow.
Conclusion
While direct experimental data on the cross-reactivity of antibodies generated using this compound haptens is not currently available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for conducting such studies. By carefully designing the hapten-carrier conjugate, following standardized protocols for antibody production and characterization, and systematically evaluating cross-reactivity with a panel of relevant compounds, researchers can confidently assess the specificity of their antibodies. This rigorous approach is essential for the development of reliable immunoassays for research, diagnostics, and therapeutic drug monitoring.
References
- 1. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aptamergroup.com [aptamergroup.com]
- 3. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody Production with Synthetic Peptides [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Synthetic Routes to 3-(N-Phthalimidoylmethylthio)propanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of plausible synthetic methodologies for 3-(N-Phthalimidoylmethylthio)propanoic acid, a hapten containing a terminal carboxyl group suitable for conjugation to proteins. The cost-effectiveness of two primary routes, predicated on the widely utilized Gabriel synthesis principles, are evaluated based on reagent costs, reaction conditions, and potential yields.
This analysis focuses on two closely related synthetic strategies, differing in the choice of the halomethylphthalimide precursor. Both methods converge on the S-alkylation of 3-mercaptopropanoic acid. The primary routes explored are:
-
Method A: Synthesis via N-Chloromethylphthalimide
-
Method B: Synthesis via N-Bromomethylphthalimide
The selection between these two precursors often represents a trade-off between the cost of the starting material and its reactivity, which can influence reaction times and overall yields.
Comparative Analysis of Synthesis Methods
The cost-effectiveness of each method is determined by a combination of factors including the price of raw materials, the molar quantities required, and the anticipated product yield. The following tables provide a summary of the estimated costs and key experimental parameters for each synthetic route.
Table 1: Cost Comparison of Key Reagents
| Reagent | Supplier Example | Price (USD) | Quantity |
| 3-Mercaptopropanoic acid | Sigma-Aldrich | $58.40 | 100 g |
| N-Chloromethylphthalimide | Chem-Impex | $221.63 | 100 g |
| N-Bromomethylphthalimide | CP Lab Safety | $366.89 | 100 g |
| Triethylamine | Sigma-Aldrich | $40.70 | 100 mL |
| Dimethylformamide (DMF) | - | ~$0.56/kg (Northeast Asia) | Bulk |
Table 2: Estimated Cost-Effectiveness of Synthesis Methods (per mole of product)
| Parameter | Method A (via N-Chloromethylphthalimide) | Method B (via N-Bromomethylphthalimide) |
| Starting Materials Cost | ||
| N-Halomethylphthalimide | ~$43.34 | ~$87.09 |
| 3-Mercaptopropanoic acid | ~$6.20 | ~$6.20 |
| Triethylamine | ~$2.97 | ~$2.97 |
| Solvent Cost (DMF) | Variable (depends on scale) | Variable (depends on scale) |
| Total Estimated Reagent Cost | ~$52.51 | ~$96.26 |
| Assumed Yield | 85% | 90% |
| Estimated Cost per Mole of Product | ~$61.78 | ~$106.96 |
Note: Prices are based on currently available catalog listings and may vary. Bulk pricing will significantly reduce costs. Assumed yields are based on typical S-alkylation reactions of this nature.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound based on established chemical principles for S-alkylation reactions.
Method A: Synthesis from N-Chloromethylphthalimide
-
Reaction Setup: To a solution of 3-mercaptopropanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: To the resulting solution, add a solution of N-chloromethylphthalimide (1.05 eq) in anhydrous DMF dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Method B: Synthesis from N-Bromomethylphthalimide
-
Reaction Setup: To a solution of 3-mercaptopropanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (1.1 eq) at room temperature under an inert atmosphere.
-
Addition of Electrophile: Add a solution of N-bromomethylphthalimide (1.05 eq) in anhydrous DMF dropwise to the reaction mixture over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Method A.
Logical Workflow for Synthesis
The general synthetic pathway for both methods is an S-alkylation reaction. The workflow can be visualized as follows:
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathway of Reagents
The reaction proceeds via a nucleophilic substitution mechanism where the thiolate, generated in situ, attacks the electrophilic halomethyl carbon of the phthalimide derivative.
Caption: Simplified reaction pathway for the S-alkylation.
Conclusion
Based on the analysis of reagent costs, Method A, utilizing N-chloromethylphthalimide, presents a more cost-effective route for the synthesis of this compound on a laboratory scale. While N-bromomethylphthalimide (Method B) is more reactive, potentially leading to shorter reaction times and slightly higher yields, the significantly lower cost of N-chloromethylphthalimide makes it the more economical choice.
For industrial-scale production, a thorough process optimization of Method A would be recommended to maximize yield and minimize reaction time, further enhancing its cost-effectiveness. Additionally, the recovery and recycling of the solvent (DMF) would be a critical factor in reducing the overall process cost at a larger scale. Further research into a one-pot synthesis from phthalimide, formaldehyde, and 3-mercaptopropanoic acid could also yield a more economical and atom-efficient process, though this route requires further experimental validation.
Safety Operating Guide
Prudent Disposal of 3-(N-Phthalimidoylmethylthio)propanoic Acid: A Safety-First Approach
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the unknown nature of this compound, a conservative approach to PPE is warranted.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against potential splashes of the chemical, which could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. The phthalimide and thioether moieties may cause skin irritation or sensitization, and the overall toxicity is unknown. |
| Body Protection | A laboratory coat is mandatory. A chemical-resistant apron or coveralls should be used if there is a risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of any potential vapors or aerosols. Sulfur-containing compounds can have strong, unpleasant odors and unknown inhalation toxicity.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous waste and transfer it to a licensed waste disposal service.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as the decision is made to discard the 3-(N-Phthalimidoylmethylthio)propanoic acid, it must be treated as hazardous waste.[6][7]
-
Segregate Incompatible Wastes: Store the container with this chemical waste separately from other incompatible materials. As a general precaution, keep it away from strong oxidizing agents, strong bases, and strong acids to prevent any unforeseen reactions.[8][9]
Step 2: Waste Accumulation and Container Management
-
Use a Proper Container: The waste should be collected in its original container or a compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free of cracks or residue on the outside.[4][6][9]
-
Label the Container: Affix a "Hazardous Waste" label to the container immediately.[5][6] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The words "Hazardous Waste".
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Keep the Container Closed: The waste container must remain securely closed at all times, except when adding more waste.[5][6][7] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Store the waste container in a designated "Satellite Accumulation Area" within the lab.[7][9] The container should be placed in a secondary containment bin made of a compatible material to contain any potential leaks.
Step 3: Arranging for Disposal
-
Do Not Exceed Accumulation Limits: Laboratories are subject to limits on the amount of hazardous waste they can accumulate and the length of time it can be stored.[5][7]
-
Contact EHS for Pickup: Once the container is full or is approaching the time limit for storage, contact your institution's EHS department or the designated hazardous waste management service to arrange for pickup.[4][7] Do not transport hazardous waste outside of your laboratory.[4]
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads from a spill cleanup, or weighing papers, must also be disposed of as hazardous waste.[4][6] Collect these materials in a separate, clearly labeled, sealed plastic bag or container.
-
Empty Containers: An "empty" container that held this chemical must be treated as hazardous waste unless properly decontaminated. A common procedure for decontamination is to triple-rinse the container with a suitable solvent that can dissolve the compound. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4][6] Consult your EHS office for the approved procedure for container decontamination.
Experimental Workflow for Disposal
Caption: General workflow for the safe disposal of hazardous laboratory chemicals.
References
- 1. CAS 497931-76-7: Propanoic acid, 3-[[[(phenylmethyl)thio]t… [cymitquimica.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. chembk.com [chembk.com]
- 4. vumc.org [vumc.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 3-(N-Phthalimidoylmethylthio)propanoic acid
Essential Safety and Handling Guide for 3-(N-Phthalimidoylmethylthio)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on the safety data for structurally similar compounds, such as 3-(methylthio)propanoic acid and other thiopropanoic acid derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2][4] | Must be worn at all times to protect against splashes, which could cause serious eye damage.[1][2][5] |
| Hand Protection | Chemical-resistant gloves.[1][2][4] | Nitrile or neoprene gloves are recommended to prevent skin contact that could lead to severe burns. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory coat. A chemical-resistant apron or coveralls should be worn over the lab coat when there is a potential for splashing.[2][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6][7] If ventilation is inadequate or when handling powders, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Minimizes the inhalation of potentially harmful vapors, mists, or dust. |
Operational Plan: From Handling to Disposal
A systematic workflow is crucial for the safe and efficient handling of this compound.
I. Preparation
-
Review Safety Data: Before beginning any work, review the available safety information for structurally similar compounds.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.[6][7]
-
Gather Materials: Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required personal protective equipment as outlined in Table 1.
II. Handling
-
Weighing and Transferring:
-
In Case of a Spill:
III. Storage
-
Container: Store in a tightly sealed container to prevent leakage.[1][6]
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][8]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and bases.[6][9]
IV. Disposal Plan
-
Waste Collection: All waste material containing this compound, including contaminated consumables, should be collected in a designated and clearly labeled waste container.
-
Disposal Route: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow Diagram
Caption: Standard operating procedure for handling this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. echemi.com [echemi.com]
- 6. atamankimya.com [atamankimya.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. atamankimya.com [atamankimya.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
